molecular formula C7H4F3NO3 B1405320 4-(Trifluoromethoxy)picolinic acid CAS No. 1361850-00-1

4-(Trifluoromethoxy)picolinic acid

Cat. No.: B1405320
CAS No.: 1361850-00-1
M. Wt: 207.11 g/mol
InChI Key: FHAYOGOEBFDHHT-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)picolinic acid ( 1361850-00-1) is a high-purity chemical compound for research applications. It has a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol . This solid is characterized by the combination of a picolinic acid scaffold and a trifluoromethoxy substituent. The picolinic acid core structure is a metabolite of tryptophan in humans and animals and is known to play a significant role in biological processes, such as zinc transport in mammals . Furthermore, picolinic acid and its derivatives have been investigated for their antimicrobial properties, including the ability to modulate macrophage functions against intracellular pathogens . In broader medicinal chemistry research, substituted picolinic acids have been identified as a valuable scaffold for developing enzyme inhibitors. Specifically, they have been explored as small-molecule inhibitors targeting exosite binding on enzymes such as the botulinum neurotoxin serotype A light chain (BoNT/A LC) . The presence of the trifluoromethoxy group on the pyridine ring can influence the compound's electronic properties, lipophilicity, and overall metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies in drug discovery . Researchers utilize this compound and its analogs in various fields, including the synthesis of novel bioactive molecules, computational chemistry studies, and the development of pharmaceutical candidates. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to store the compound sealed in a dry environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYOGOEBFDHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 4-(trifluoromethoxy)picolinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its incorporation into the picolinic acid scaffold a subject of significant interest for medicinal and agricultural chemists. This document details two plausible multi-step synthetic routes, commencing from readily accessible pyridine precursors. Each pathway is elucidated with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical framework for the laboratory-scale production of this important fluorinated heterocyclic compound.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its profound impact on a molecule's biological and physical properties. It is a strong electron-withdrawing group that can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high lipophilicity can improve membrane permeability and oral bioavailability.

This compound, a pyridine derivative bearing both a carboxylic acid at the 2-position and a trifluoromethoxy group at the 4-position, represents a key intermediate for the synthesis of a diverse range of bioactive molecules. The picolinic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, while the trifluoromethoxy group provides the aforementioned benefits of fluorination.

This guide outlines two primary synthetic strategies for the preparation of this compound, designed to be both efficient and adaptable for laboratory settings. The presented pathways are grounded in established chemical transformations, with a focus on providing detailed, actionable protocols to enable successful synthesis.

Proposed Synthetic Pathways

Two logical and scientifically sound pathways for the synthesis of this compound are presented. The choice between these routes may depend on the availability of starting materials, laboratory capabilities, and desired scale of production.

Pathway 1: Synthesis via Oxidation of a 2-Methylpyridine Precursor

This pathway commences with the trifluoromethoxylation of a 2-methyl-4-hydroxypyridine intermediate, followed by the oxidation of the methyl group to the corresponding carboxylic acid.

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}

Logical Flow of Pathway 1

The initial step involves the conversion of the hydroxyl group of 2-methyl-4-hydroxypyridine to a trifluoromethoxy group. A common and effective method for the trifluoromethoxylation of hydroxypyridines involves a three-step sequence: reaction with thiophosgene, followed by chlorination and then fluorination.[1] The presence of chlorine atoms on the pyridine ring has been noted to be beneficial for the success of this transformation.

Experimental Protocol:

  • Formation of the Thiocarbonyl Chloride: In a well-ventilated fume hood, a solution of 2-methyl-4-hydroxypyridine in a suitable aprotic solvent (e.g., toluene) is treated with an equimolar amount of thiophosgene in the presence of a base (e.g., triethylamine) at low temperature (0 °C). The reaction mixture is stirred for several hours, allowing for the formation of the corresponding O-(2-methylpyridin-4-yl) chlorothioformate.

  • Chlorination: The crude chlorothioformate is then subjected to chlorination. This can be achieved by bubbling chlorine gas through the solution or by using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This step converts the chlorothioformate to the corresponding trichloromethoxy intermediate.

  • Fluorination: The final step of the trifluoromethoxylation is a halogen exchange reaction. The trichloromethoxy intermediate is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to yield 2-methyl-4-(trifluoromethoxy)pyridine.

ParameterValue
Starting Material 2-Methyl-4-hydroxypyridine
Key Reagents Thiophosgene, Chlorine, Antimony Trifluoride
Solvent Toluene, Dichloromethane
Temperature 0 °C to reflux
Reaction Time 12-24 hours (overall)
Typical Yield 60-70%

The final step in this pathway is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent. It is crucial that the oxidizing conditions are selective for the methyl group and do not cleave the trifluoromethoxy group. Potassium permanganate (KMnO₄) is a common reagent for this type of oxidation.

Experimental Protocol:

  • A solution of 2-methyl-4-(trifluoromethoxy)pyridine in an aqueous basic solution (e.g., aqueous sodium hydroxide) is heated to reflux.

  • Potassium permanganate (KMnO₄) is added portion-wise to the refluxing solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, which precipitates the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValue
Starting Material 2-Methyl-4-(trifluoromethoxy)pyridine
Key Reagent Potassium Permanganate (KMnO₄)
Solvent Aqueous Sodium Hydroxide
Temperature Reflux (approx. 100 °C)
Reaction Time 4-8 hours
Typical Yield 70-80%
Pathway 2: Synthesis via Carboxylation of a 2-Bromopyridine Precursor

This alternative pathway involves the initial synthesis of a 2-bromo-4-(trifluoromethoxy)pyridine intermediate, followed by the introduction of the carboxylic acid group at the 2-position. This route offers the advantage of potentially milder conditions for the final carboxylation step.

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}

Logical Flow of Pathway 2

Similar to the first pathway, this step focuses on the conversion of a hydroxyl group to a trifluoromethoxy group, but on a different substrate. The presence of the bromo-substituent should be compatible with the trifluoromethoxylation conditions.

Experimental Protocol:

The procedure is analogous to the trifluoromethoxylation of 2-methyl-4-hydroxypyridine described in Pathway 1.

  • Formation of the Thiocarbonyl Chloride: 2-Bromo-4-hydroxypyridine is reacted with thiophosgene in the presence of a base.

  • Chlorination: The resulting chlorothioformate is chlorinated to the trichloromethoxy derivative.

  • Fluorination: The trichloromethoxy intermediate is fluorinated using a suitable fluorinating agent to afford 2-bromo-4-(trifluoromethoxy)pyridine.

ParameterValue
Starting Material 2-Bromo-4-hydroxypyridine
Key Reagents Thiophosgene, Chlorine, Antimony Trifluoride
Solvent Toluene, Dichloromethane
Temperature 0 °C to reflux
Reaction Time 12-24 hours (overall)
Typical Yield 50-65%

The final step in this pathway is the introduction of a carboxylic acid group at the 2-position. This can be achieved through several methods, with two prominent examples being lithium-halogen exchange followed by quenching with carbon dioxide, or a palladium-catalyzed carbonylation.

Method A: Lithium-Halogen Exchange and Carboxylation

This method involves the formation of an organolithium intermediate which then reacts with carbon dioxide.

Experimental Protocol:

  • A solution of 2-bromo-4-(trifluoromethoxy)pyridine in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of a strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The reaction mixture is stirred at low temperature for a short period to allow for the lithium-halogen exchange to occur.

  • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction is quenched with water, and the aqueous layer is washed with an organic solvent.

  • The aqueous layer is then acidified with a mineral acid to precipitate the this compound, which is collected by filtration.

ParameterValue
Starting Material 2-Bromo-4-(trifluoromethoxy)pyridine
Key Reagents n-Butyllithium, Carbon Dioxide (dry ice)
Solvent Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield 60-75%

Method B: Palladium-Catalyzed Carbonylation

This method utilizes a palladium catalyst to facilitate the introduction of a carbonyl group from carbon monoxide.

Experimental Protocol:

  • A reaction vessel is charged with 2-bromo-4-(trifluoromethoxy)pyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., triethylamine), and a suitable solvent (e.g., dimethylformamide or toluene).

  • The vessel is purged with carbon monoxide and then pressurized to a desired pressure (typically 1-10 atm).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed.

  • After cooling and venting the carbon monoxide, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The product is isolated from the organic phase, often after an acidic workup to protonate the carboxylate.

ParameterValue
Starting Material 2-Bromo-4-(trifluoromethoxy)pyridine
Key Reagents Palladium catalyst, Carbon Monoxide, Base
Solvent Dimethylformamide (DMF) or Toluene
Temperature 80-120 °C
Reaction Time 6-18 hours
Typical Yield 65-85%

Conclusion

The synthesis of this compound can be successfully achieved through well-established synthetic transformations. The two pathways detailed in this guide, one proceeding through the oxidation of a 2-methylpyridine precursor and the other via the carboxylation of a 2-bromopyridine intermediate, offer viable and flexible approaches for its preparation in a laboratory setting. The choice of pathway will likely be dictated by the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Both routes provide access to this valuable fluorinated building block, which is poised to play an increasingly important role in the development of next-generation pharmaceuticals and agrochemicals. Careful attention to reaction conditions and purification techniques will be essential for obtaining the desired product in high yield and purity.

References

  • Shainyan, B. A., & Ustinov, M. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

Sources

Spectroscopic Characterization of 4-(Trifluoromethoxy)picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Trifluoromethoxy)picolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. As such, unambiguous structural confirmation and a deep understanding of its electronic properties are paramount for its application in drug development and advanced materials.

Molecular Structure and Key Features

The structure of this compound combines a picolinic acid scaffold with a trifluoromethoxy substituent at the 4-position of the pyridine ring. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[1][2]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the fine couplings in the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -2 to 16 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, including the potentially slowly relaxing carboxyl proton, for accurate integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0 to 180 ppm.

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover a range of approximately -50 to -80 ppm, which is typical for trifluoromethoxy groups.

    • A proton-decoupled sequence is generally used.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13-14broad singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad, downfield signal. Its exact position is highly dependent on solvent and concentration.
~8.7doublet1HH-6This proton is ortho to the electron-withdrawing nitrogen atom, leading to a significant downfield shift. It will be coupled to H-5.
~8.0doublet1HH-5This proton is meta to the nitrogen and ortho to the trifluoromethoxy group. It will be coupled to H-6.
~7.6singlet1HH-3This proton is meta to the nitrogen and adjacent to the carboxyl group. The lack of adjacent protons should result in a singlet.

Predicted in DMSO-d₆

Interpretation of ¹H NMR Spectrum:

The electron-withdrawing nature of the pyridine nitrogen deshields all ring protons. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the nitrogen. The trifluoromethoxy group at the 4-position will exert an inductive electron-withdrawing effect, further influencing the chemical shifts of the ring protons. The coupling patterns (doublets for H-5 and H-6) will confirm their ortho relationship.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~165C=OThe carbonyl carbon of the carboxylic acid is expected in this region.
~152C-4This carbon is attached to the highly electronegative trifluoromethoxy group, causing a significant downfield shift. It will likely appear as a quartet due to coupling with the fluorine atoms.
~150C-2This carbon is adjacent to the nitrogen and bonded to the carboxyl group, leading to a downfield shift.
~148C-6This carbon, ortho to the nitrogen, is significantly deshielded.
~122C-5Aromatic carbon signal.
~120 (q, J ≈ 257 Hz)-OCF₃The carbon of the trifluoromethyl group is highly deshielded by the three fluorine atoms and will appear as a characteristic quartet.
~115C-3Aromatic carbon signal.

Predicted in DMSO-d₆

Interpretation of ¹³C NMR Spectrum:

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) and the trifluoromethoxy group (C-4) are expected to be the most downfield. A key feature will be the quartet for the -OCF₃ carbon, which is a definitive indicator of this group's presence. The carbonyl carbon of the carboxylic acid will be the most downfield signal overall.[3]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~ -58singlet-OCF₃The chemical shift of the trifluoromethoxy group is typically found in this region. In a proton-decoupled spectrum, it should appear as a singlet as there are no other fluorine atoms in the molecule.

Referenced to CFCl₃

Interpretation of ¹⁹F NMR Spectrum:

¹⁹F NMR is highly sensitive to the electronic environment. The presence of a single sharp peak in the expected region provides strong evidence for the trifluoromethoxy group. The chemical shift can be influenced by the electronic nature of the aromatic ring to which it is attached.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (IR)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For an ATR measurement, a small amount of the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

    • The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as a plot of transmittance versus wavenumber.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupJustification
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~1710C=O stretchCarboxylic AcidA strong absorption characteristic of the carbonyl group in a carboxylic acid.
~1600, ~1470C=C and C=N stretchPyridine RingAromatic ring stretching vibrations.
1250-1050 (strong)C-F stretchTrifluoromethoxyStrong, characteristic absorptions for C-F bonds.
~1200C-O stretchAryl EtherStretching vibration of the Ar-O bond.

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a very broad absorption in the high-frequency region (3300-2500 cm⁻¹) corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ will confirm the presence of the carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a series of sharp peaks corresponding to the pyridine ring vibrations and, most notably, very strong absorptions between 1250 and 1050 cm⁻¹ which are characteristic of the C-F bonds in the trifluoromethoxy group.

G cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Output Sample This compound (Solid) ATR ATR Accessory Sample->ATR Spectrometer FTIR Spectrometer ATR->Spectrometer Detector Detector Spectrometer->Detector Spectrum IR Spectrum (%T vs. Wavenumber) Detector->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

    • The high-resolution data will allow for the determination of the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and gain further structural information.

Predicted MS Data
IonPredicted m/z (High Resolution)Justification
[M+H]⁺208.0267Protonated molecular ion (C₇H₅F₃NO₃)
[M-H]⁻206.0121Deprotonated molecular ion (C₇H₃F₃NO₃)
[M-COOH]⁺163.0239Loss of the carboxyl group as COOH radical from the molecular ion.
[M-H-CO₂]⁻162.0220Loss of CO₂ from the deprotonated molecular ion.

Interpretation of Mass Spectrum:

High-resolution mass spectrometry will provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₄F₃NO₃). In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 208.0267. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 206.0121 should be prominent.

The fragmentation pattern in an MS/MS experiment would likely involve the loss of the carboxylic acid group. For the [M+H]⁺ ion, a characteristic fragmentation would be the loss of formic acid (HCOOH, 46 Da) or the loss of a COOH radical (45 Da). For the [M-H]⁻ ion, a common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).

G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]⁺ m/z = 208.0267 Frag1_pos [M-COOH]⁺ m/z = 163.0239 M_H->Frag1_pos - COOH M_minus_H [M-H]⁻ m/z = 206.0121 Frag1_neg [M-H-CO₂]⁻ m/z = 162.0220 M_minus_H->Frag1_neg - CO₂

Caption: Predicted ESI-MS fragmentation pathways.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. These predictions serve as a robust framework for researchers in the synthesis and application of this molecule, enabling them to confirm its identity and purity. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete map of the carbon-hydrogen-fluorine framework, while IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This multi-technique approach ensures the highest level of confidence in the structural characterization of this compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Picolinic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]

Sources

Solubility of 4-(Trifluoromethoxy)picolinic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)picolinic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial parameter for its application in research, drug development, and chemical synthesis. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a practical, field-tested protocol for empirical determination in a laboratory setting.

Introduction: Understanding the Molecule

This compound (CAS No. 1361850-00-1) is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1] The key structural features influencing its solubility are the polar, hydrophilic picolinic acid moiety and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group at the 4-position.

The interplay between these two distinct functionalities dictates the compound's interaction with various solvents. The picolinic acid portion, with its nitrogen heteroatom and carboxylic acid group, can participate in hydrogen bonding and acid-base reactions. Conversely, the trifluoromethoxy group, due to the high electronegativity of fluorine, reduces the molecule's ability to engage in strong intermolecular hydrogen bonds while increasing its lipophilicity.[2][3] This dual nature makes a systematic study of its solubility essential for designing reaction conditions, purification strategies, and formulation development.

Predicted Solubility Profile: A Theoretical Assessment

While empirical data for this specific molecule is not widely published, we can predict its solubility based on the fundamental principle of "like dissolves like".[4] The molecule's moderate polarity suggests it will exhibit a nuanced solubility profile across different solvent classes.

SolventSolvent TypePredicted SolubilityRationale for Prediction
WaterPolar ProticSparingly SolubleThe polar picolinic acid head allows for some interaction with water via hydrogen bonding, but the hydrophobic -OCF3 tail limits overall solubility.
Methanol, EthanolPolar ProticSoluble to Moderately SolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and pyridine nitrogen, while also accommodating the lipophilic portion.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a strong hydrogen bond acceptor and has a high polarity, allowing it to effectively solvate the entire molecule.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule.
Dichloromethane (DCM)NonpolarSparingly to Moderately SolubleDCM's moderate polarity can interact with the lipophilic -OCF3 group, but it is less effective at solvating the highly polar carboxylic acid.
TolueneNonpolarPoorly Soluble to InsolubleThe large, nonpolar aromatic ring of toluene interacts favorably with the trifluoromethoxy group, but poorly with the picolinic acid moiety.
Hexanes, HeptaneNonpolarInsolubleThese aliphatic hydrocarbons lack the polarity to overcome the strong intermolecular forces (hydrogen bonding) between the picolinic acid molecules.
5% Aqueous Sodium HydroxideAqueous BaseHighly SolubleThe carboxylic acid will be deprotonated to form a highly polar and water-soluble sodium picolinate salt.
5% Aqueous Hydrochloric AcidAqueous AcidModerately SolubleThe pyridine nitrogen can be protonated to form a hydrochloride salt, which increases water solubility, though typically less dramatically than deprotonation of the carboxylic acid.

The Science of Solubility: Intermolecular Forces at Play

The solubility of this compound is governed by the balance of intermolecular forces between the solute molecules and the solvent molecules.[4][5]

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. This is the dominant force in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative oxygen, nitrogen, and fluorine atoms. Polar aprotic solvents like DMSO and DMF effectively solvate the molecule through these interactions.

  • London Dispersion Forces: These weak forces are present in all interactions and are the primary mechanism by which nonpolar solvents would interact with the hydrophobic trifluoromethoxy group.

The trifluoromethoxy group is a key modulator of these interactions. While highly polar, the fluorine atoms are poor hydrogen bond acceptors, leading to weaker interactions with protic solvents compared to a non-fluorinated analogue.[2] This effect, combined with its size, enhances the molecule's lipophilicity.

The most significant factor for aqueous solubility is pH. As a carboxylic acid, its solubility will dramatically increase in basic solutions due to the formation of a water-soluble carboxylate salt, a common strategy used in drug formulation and purification.[4]

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h) at Constant Temperature B->C D 4. Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F G 7. Analyze by HPLC F->G H 8. Calculate Solubility from Concentration G->H

Sources

Mechanism of action of picolinic acid derivatives in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action of Picolinic Acid and Its Derivatives in Biological Systems

Introduction

Picolinic acid, an organic compound with the formula NC₅H₄CO₂H, is an endogenous metabolite of the essential amino acid L-tryptophan.[1] Far from being a simple metabolic byproduct, picolinic acid has emerged as a molecule of significant interest due to its wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2][3] It is synthesized in the body via the kynurenine pathway, a critical route for tryptophan catabolism.[1][4] The diverse functions of picolinic acid and its derivatives stem from a few core chemical properties, primarily its potent ability to act as a bidentate chelating agent for various metal ions.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted mechanisms of action of picolinic acid and its derivatives. Moving beyond a mere catalog of effects, this document delves into the causal relationships between the molecular properties of these compounds and their profound influence on cellular and systemic biology. We will examine their role at the crossroads of metabolic pathways, their function as master coordinators of metal ion homeostasis, and their potential as versatile scaffolds for the development of novel therapeutics.

Part 1: The Biochemical Crossroads - Picolinic Acid in the Kynurenine Pathway

The story of picolinic acid begins with the catabolism of tryptophan, over 95% of which is processed through the kynurenine pathway.[5] This pathway is not merely for degradation but is a vital source of nicotinamide adenine dinucleotide (NAD+) and a producer of several neuroactive and immunomodulatory molecules.[4][5]

Biosynthesis from Tryptophan

The kynurenine pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), found predominantly in the liver, and indoleamine 2,3-dioxygenase (IDO), which is widely expressed in extrahepatic tissues and induced by pro-inflammatory cytokines like IFN-γ.[2] These enzymes catalyze the oxidative cleavage of tryptophan to form N-formylkynurenine, which is then converted through a series of steps to the unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).[2]

The Critical Juncture: ACMSD

ACMS stands at a critical bifurcation in the pathway. It can either spontaneously cyclize to form quinolinic acid, a precursor for de novo NAD+ synthesis and a known NMDA receptor agonist, or it can be enzymatically decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[2][6] The action of ACMSD leads to the formation of α-aminomuconate-ε-semialdehyde, which subsequently cyclizes to form picolinic acid.[7]

Therefore, the activity of ACMSD is a key determinant of the metabolic fate of tryptophan, directing the flux towards either picolinic acid production or NAD+ biosynthesis.[2] The tissue-specific expression of ACMSD is highly variable, with kidney and liver showing significantly higher levels than the brain, which influences the local balance of these crucial metabolites.[2]

The Kynurenine Pathway

Kynurenine_Pathway cluster_enzymes Enzymatic Steps Trp L-Tryptophan IDO_TDO IDO / TDO Trp->IDO_TDO Rate-limiting step Kyn Kynurenine ACMS ACMS Kyn->ACMS ...multiple steps QA Quinolinic Acid ACMS->QA Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD Enzymatic Decarboxylation PA Picolinic Acid NAD NAD+ QA->NAD ...multiple steps IDO_TDO->Kyn ACMSD->PA Zinc_Signaling cluster_cell Cell PA Picolinic Acid (as Ionophore) Zn_intra Intracellular Zn²⁺ PA->Zn_intra Facilitates Entry Zn_extra Extracellular Zn²⁺ Zn_extra->PA Metalloenzyme Metalloenzyme (e.g., MMPs) Zn_intra->Metalloenzyme Modulates Activity ZincFinger Zinc-Finger Transcription Factor Zn_intra->ZincFinger Modulates Activity Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Metalloenzyme->Cellular_Response Gene_Expression Altered Gene Expression ZincFinger->Gene_Expression Regulates Gene_Expression->Cellular_Response

Caption: Hypothetical pathway of picolinic acid modulating zinc-dependent signaling.

Part 4: From Bench to Bedside - Therapeutic Development and Applications

The unique properties of the picolinic acid scaffold have made it and its derivatives attractive starting points for drug discovery programs across a wide range of diseases, including cancer, diabetes, Alzheimer's, and infectious diseases. [8][9]

Picolinic Acid Derivatives in Drug Discovery

The pyridine carboxylic acid core is present in numerous approved drugs and clinical candidates. [8]The ability to modify the pyridine ring and the carboxylate group allows for the fine-tuning of physiochemical properties and target specificity. For example, derivatives are being developed as CFTR modulators for respiratory disorders and as potent enzyme inhibitors for various oncology targets. [10][11]

Experimental Workflow: High-Throughput Screening (HTS) for ACMSD Inhibitors

Objective: To identify novel small-molecule inhibitors of human ACMSD from a large compound library.

Causality and Self-Validation: This workflow is designed as a self-validating system. An initial primary screen identifies all potential "hits." A counterscreen against a variant of the assay lacking the enzyme eliminates compounds that interfere with the detection method (e.g., fluorescent quenchers). A dose-response confirmation validates the potency and efficacy of the true hits, while orthogonal assays (e.g., measuring the downstream product, NAD+) confirm the mechanism of action within a cellular context.

Methodology:

  • Reagent Preparation:

    • Purify recombinant human ACMSD enzyme.

    • Synthesize or procure the substrate, ACMS.

    • Prepare assay buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Prepare a detection reagent that reacts with the product of the ACMSD reaction to generate a fluorescent or colorimetric signal.

  • Primary HTS (e.g., 384-well format):

    • Dispense a small volume (e.g., 50 nL) of each compound from the library (e.g., at 10 mM in DMSO) into assay plates.

    • Add ACMSD enzyme solution to all wells except negative controls.

    • Initiate the reaction by adding the ACMS substrate.

    • Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagent.

    • Read the signal on a plate reader. Hits are identified as wells with significantly lower signal compared to DMSO controls.

  • Counterscreen/False-Positive Identification:

    • Repeat the assay protocol exactly, but use a buffer solution in place of the ACMSD enzyme solution.

    • Compounds that show "inhibition" in this assay are flagged as false positives interfering with the detection system and are eliminated.

  • Hit Confirmation and Dose-Response:

    • Select confirmed hits from the primary screen.

    • Create serial dilutions of each hit compound (e.g., 10-point, 3-fold dilutions).

    • Perform the ACMSD activity assay with these dilutions to generate dose-response curves.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each validated hit.

  • Orthogonal Cellular Assay:

    • Treat a relevant cell line (e.g., HEK293 or HepG2) with the validated hit compounds at various concentrations.

    • After incubation (e.g., 24 hours), lyse the cells and measure intracellular NAD+ levels using a commercially available kit.

    • A true ACMSD inhibitor should cause a dose-dependent increase in cellular NAD+ levels.

HTS Workflow for ACMSD Inhibitors

HTS_Workflow start Compound Library primary_screen Primary Screen (Biochemical Assay vs. ACMSD) start->primary_screen counterscreen Counterscreen (Assay without Enzyme) start->counterscreen data_analysis Data Analysis (Identify Hits & False Positives) primary_screen->data_analysis counterscreen->data_analysis dose_response Dose-Response Curve (Calculate IC₅₀) data_analysis->dose_response True Hits cellular_assay Orthogonal Cellular Assay (Measure NAD+ Levels) dose_response->cellular_assay validated_hits Validated Hits for Lead Optimization cellular_assay->validated_hits

Caption: A self-validating workflow for high-throughput screening of ACMSD inhibitors.

Conclusion

Picolinic acid and its derivatives are not merely metabolic intermediates but are active and influential players in a wide range of biological systems. Their mechanisms of action are elegantly rooted in fundamental biochemistry: their position at a critical juncture in the kynurenine pathway and their potent ability to chelate metal ions. These core properties cascade into a remarkable diversity of effects, from modulating nutrient absorption and neuronal survival to orchestrating immune responses and inhibiting viral entry.

For researchers and drug developers, the picolinic acid scaffold represents a field rich with opportunity. Whether by designing derivatives that inhibit key metabolic enzymes like ACMSD, leveraging their ionophoric properties to modulate cellular signaling, or using the core structure as a foundation for novel therapeutics, the potential is vast. A thorough understanding of these fundamental mechanisms is paramount to unlocking the full therapeutic promise of this remarkable class of molecules.

References

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  • Wikipedia. (n.d.). Picolinic acid. Retrieved January 26, 2026, from [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2023). Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. Metabolites, 13(7), 834. [Link]

  • Guillemin, G. J. (2009). The physiological action of picolinic Acid in the human brain. Neurotoxicity Research, 16(4), 365-373. [Link]

  • Khan, F. A. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Coordination Chemistry Reviews, 282-283, 1-19. [Link]

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  • Narayan, R., Sharma, M., Yadav, R., Biji, A., Khatun, O., Kaur, S., ... & Tripathi, S. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PLoS Pathogens, 19(7), e1011538. [Link]

  • Singh, P., & Singh, P. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry, 66(12), 7891-7935. [Link]

  • Beninger, R. J., Jhamandas, K., Boegman, R. J., & El-Defrawy, S. R. (1986). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience Letters, 70(3), 386-391. [Link]

  • Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (1987). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. Cell Biochemistry and Function, 5(2), 107-115. [Link]

  • McCarty, M. F., & DiNicolantonio, J. J. (2020). Could zinc dipicolinate be used to “smuggle” zinc into prostate cancer cells?. Journal of Cancer Metastasis and Treatment, 6, 20. [Link]

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  • Zhang, Z., et al. (2023). Picolinate-mediated immunomodulation: insights from Mendelian randomization on the role of NK cell percentage in the pathogenesis of lichen planus. Semantic Scholar. [Link]

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  • Nesi, A., et al. (2018). α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis. Journal of Medicinal Chemistry, 61(4), 1478-1494. [Link]

Sources

The Genesis and Evolution of Fluorinated Picolinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry and agrochemicals. This guide provides an in-depth exploration of the discovery and history of fluorinated picolinic acid compounds, a class of molecules that has yielded significant advancements in both sectors. From their conceptual origins rooted in the broader history of organofluorine chemistry to the development of highly potent and selective herbicides and promising pharmaceutical intermediates, this document traces their evolution. We will delve into the key synthetic methodologies, elucidating the chemical principles that underpin their creation, and present a comparative analysis of their physicochemical properties. Furthermore, this guide will illuminate the mechanistic intricacies of their biological activity, providing researchers and drug development professionals with a comprehensive understanding of this important class of compounds.

A Historical Perspective: From Curiosity to Commercial Application

The story of fluorinated picolinic acids is intrinsically linked to the broader narrative of organofluorine chemistry. The unique properties imparted by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—have long intrigued chemists.[1][2] Early explorations in the 20th century laid the groundwork for the deliberate introduction of fluorine to modulate the biological activity of organic compounds.[1]

While the synthesis of picolinic acid itself has been known for over a century, the journey to its fluorinated derivatives has been more recent.[3] An early patent from 1963 describes the synthesis of various picolinic acid derivatives as intermediates for medicaments, highlighting the early interest in this scaffold for biological applications. However, the systematic exploration of fluorinated picolinic acids gained significant momentum with the rise of modern agrochemical and pharmaceutical research.

A pivotal moment in the history of this class of compounds was the discovery of the herbicidal activity of picolinic acid derivatives. Picloram, a chlorinated picolinic acid, was one of the first synthetic auxin herbicides, introduced in the 1960s. This discovery set the stage for extensive research into halogenated picolinic acids, with a growing focus on the unique advantages offered by fluorine substitution.

The latter half of the 20th century and the early 21st century witnessed a surge in the development of fluorinated picolinic acids, particularly within the agrochemical industry. Dow AgroSciences (now Corteva Agriscience) played a central role in the discovery and commercialization of the arylpicolinate herbicides, a new class of synthetic auxins that includes the highly effective and widely used compounds halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[4][5] These compounds demonstrated the profound impact of strategic fluorination on herbicidal potency and selectivity.

Synthetic Strategies: Crafting Fluorinated Picolinic Acid Scaffolds

The synthesis of fluorinated picolinic acids is a testament to the ingenuity of modern organic chemistry. A variety of methods have been developed to introduce fluorine onto the picolinic acid core, each with its own advantages and applications.

Halogen Exchange (Halex) Reaction: A Workhorse for Fluorination

One of the most common and industrially significant methods for introducing fluorine into aromatic and heteroaromatic rings is the Halogen Exchange (Halex) reaction. This nucleophilic aromatic substitution reaction involves the displacement of a chloride or bromide atom with a fluoride ion, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). The pyridine ring of picolinic acid, being electron-deficient, is amenable to this type of transformation, particularly when activated by other electron-withdrawing groups.

Experimental Protocol: Synthesis of 6-chloro-3-fluoro-2-picolinic acid [6]

This protocol outlines a two-step process starting from 6-chloro-3-amino-2-methylpyridine to yield 6-chloro-3-fluoro-2-picolinic acid, a valuable intermediate.

Step 1: Synthesis of 6-chloro-3-fluoro-2-methylpyridine

  • In a suitable reaction vessel, dissolve 6-chloro-3-amino-2-methylpyridine (0.5 mol) in 20% hydrochloric acid (460 mL).

  • Cool the mixture to 0–3 °C using an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (38.0 g in 38.0 mL of water) dropwise over 1 hour, maintaining the temperature between 0–3 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 30 minutes.

  • Slowly add 48% aqueous fluoroboric acid (270 mL) dropwise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water and neutralize to pH 7 with a 10% sodium hydroxide solution.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from n-hexane to yield 6-chloro-3-fluoro-2-methylpyridine.

Step 2: Oxidation to 6-chloro-3-fluoro-2-picolinic acid

  • In a reaction flask, add 40% dilute sulfuric acid (400 mL), potassium dichromate (176 g), sodium tungstate dihydrate (4.4 g), and a phase-transfer catalyst such as 18-crown-6 (0.8 g).

  • Add the 6-chloro-3-fluoro-2-methylpyridine (0.3 mol) obtained from Step 1.

  • Heat the reaction mixture to 105 °C and maintain for 6 hours.

  • After cooling, pour the reaction mixture into crushed ice and collect the precipitate by suction filtration.

  • Wash the filter cake with ice water.

  • Dissolve the crude product in an aqueous potassium carbonate solution by heating.

  • After cooling, extract any unreacted starting material and impurities with chloroform.

  • Acidify the aqueous layer with 20% hydrochloric acid to precipitate the product.

  • Collect the white solid by suction filtration and dry to obtain 6-chloro-3-fluoro-2-picolinic acid.

Synthesis of Arylpicolinate Herbicides

The synthesis of the commercially significant arylpicolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, involves a multi-step sequence that showcases a range of modern synthetic transformations. A key step in these syntheses is often a Suzuki coupling reaction to construct the biaryl linkage.

Experimental Protocol: Synthesis of 4-amino-3-chloro-5-fluoro-6-(aryl)picolinates [7]

This generalized protocol outlines the key steps in the synthesis of the core structure of arylpicolinate herbicides, starting from 3,4,5,6-tetrachloropicolinonitrile.

  • Fluorination: The starting material, 3,4,5,6-tetrachloropicolinonitrile, undergoes a fluorination reaction, typically using a fluoride ion source such as CsF in a polar aprotic solvent like DMSO. This step selectively replaces one or more chlorine atoms with fluorine.

  • Amination: The resulting fluorinated picolinonitrile is then subjected to amination with ammonia. This reaction introduces the crucial 4-amino group.

  • Halogen Substitution: A subsequent step involves the substitution of a fluorine atom at the 6-position with another halogen, such as bromine or iodine, using HBr or HI. This is followed by hydrolysis of the nitrile group to a carboxylic acid.

  • Esterification: The resulting picolinic acid is then esterified with the desired alcohol (e.g., methanol for halauxifen-methyl or benzyl alcohol for florpyrauxifen-benzyl) in the presence of a strong acid catalyst.

  • Suzuki Coupling: The final key step is a palladium-catalyzed Suzuki coupling reaction between the 6-halo-picolinate and an appropriate arylboronic acid or ester to introduce the aryl substituent.

Synthesis_of_Arylpicolinates start 3,4,5,6-Tetrachloropicolinonitrile step1 Fluorination (e.g., CsF, DMSO) start->step1 intermediate1 Fluorinated Picolinonitrile step1->intermediate1 step2 Amination (Ammonia) intermediate1->step2 intermediate2 4-Amino-fluorinated Picolinonitrile step2->intermediate2 step3 Halogen Substitution & Nitrile Hydrolysis intermediate2->step3 intermediate3 4-Amino-fluoro-6-halo Picolinic Acid step3->intermediate3 step4 Esterification (Alcohol, Acid) intermediate3->step4 intermediate4 4-Amino-fluoro-6-halo Picolinate Ester step4->intermediate4 step5 Suzuki Coupling (Arylboronic Acid, Pd catalyst) intermediate4->step5 end 4-Amino-3-chloro-5-fluoro-6-(aryl)picolinate step5->end

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine has a profound impact on the physicochemical properties of picolinic acid derivatives. The following table provides a comparison of key properties for the fluorinated herbicides halauxifen-methyl and florpyrauxifen-benzyl, alongside their non-fluorinated counterparts picloram, clopyralid, and aminopyralid.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L)
Picloram [8][9]C₆H₃Cl₃N₂O₂241.46215-218 (decomposes)430
Clopyralid [10][11]C₆H₃Cl₂NO₂192.00151-152~1000
Aminopyralid [6]C₆H₄Cl₂N₂O₂207.03163.52480
Halauxifen-methyl C₁₄H₁₀Cl₂F₂N₂O₃375.15158-1601.83
Florpyrauxifen-benzyl [12]C₂₀H₁₄Cl₂F₂N₂O₃451.25137.7-139.10.015

Mechanism of Action: The Molecular Basis of Biological Activity

The biological activity of many fluorinated picolinic acids, particularly the arylpicolinate herbicides, is attributed to their function as synthetic auxins.[4][13] Auxins are a class of plant hormones that play a critical role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are typically more resistant to metabolic degradation, leading to an exaggerated and ultimately lethal response in susceptible plants.

The molecular mechanism of auxin action involves the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[13] In the presence of auxin, the TIR1/AFB receptor binds to both the auxin molecule and a member of the Aux/IAA family of transcriptional repressors. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to a cascade of physiological effects that disrupt normal plant growth.

Auxin_Signaling_Pathway Growth Altered Gene Expression & Disrupted Growth Transcription Transcription Transcription->Growth

Applications in Medicinal Chemistry: An Emerging Frontier

While the herbicidal applications of fluorinated picolinic acids are well-established, their potential in medicinal chemistry is an area of growing interest. The picolinic acid scaffold is a privileged structure in drug discovery, and the introduction of fluorine can enhance key drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1][2]

Several patents and research articles describe the use of fluorinated picolinic acids as intermediates in the synthesis of compounds with a range of potential therapeutic applications, including antiviral and anticancer agents.[1] For example, fluorinated heterocyclic compounds have shown promise as potent inhibitors of viral replication.[1] Additionally, the use of fluorine-18, a positron-emitting isotope, has opened up avenues for the development of fluorinated picolinic acid-based radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.

The development of new synthetic methodologies for the precise and efficient fluorination of picolinic acid derivatives continues to expand the accessible chemical space for drug discovery. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism deepens, it is anticipated that fluorinated picolinic acids will play an increasingly important role in the development of novel therapeutics.

Conclusion

The journey of fluorinated picolinic acid compounds from their theoretical underpinnings in organofluorine chemistry to their current status as highly effective herbicides and promising pharmaceutical building blocks is a compelling example of the power of strategic molecular design. The unique properties imparted by fluorine have been expertly harnessed to create molecules with enhanced biological activity and optimized physicochemical properties. This guide has provided a comprehensive overview of the history, synthesis, and mechanism of action of this important class of compounds. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the future of fluorinated picolinic acids in both agriculture and medicine appears bright, with the promise of new and improved solutions to pressing global challenges.

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  • Massachusetts Department of Environmental Protection. (2020).
  • Food and Agriculture Organization of the United Nations. (2006). Aminopyralid. 2006 JMPR Monograph - Pesticide residues in food.
  • Food and Agriculture Organization of the United Nations. (2015). Picloram.
  • U.S. Environmental Protection Agency. (2017). Florpyrauxifen-benzyl; Pesticide Tolerances. Federal Register, 82(217), 52631-52637.
  • U.S. Environmental Protection Agency. (2016). Halauxifen-methyl; Pesticide Tolerances. Federal Register, 81(155), 53045-53051.

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Methodological & Application

Application Note: 4-(Trifluoromethoxy)picolinic Acid as a Strategic Building Block in Modern Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical research, offering unparalleled control over a molecule's physicochemical and biological properties. This guide focuses on 4-(trifluoromethoxy)picolinic acid, a specialized heterocyclic building block. We will explore the significance of the trifluoromethoxy (-OCF3) moiety in enhancing bioactivity and metabolic stability, contextualized within the proven framework of picolinic acid-based herbicides and fungicides. This document provides researchers, chemists, and drug development professionals with a technical overview, field-proven insights, and a detailed, self-validating protocol for the utilization of this valuable synthetic intermediate.

Introduction: The Synergy of a Privileged Scaffold and a Powerhouse Functional Group

The picolinic acid (pyridine-2-carboxylic acid) scaffold is a "privileged" structure in agrochemical discovery, forming the backbone of a major class of synthetic auxin herbicides that have been vital to weed management for decades.[1][2] Herbicides like picloram, clopyralid, and the more recent 6-arylpicolinates such as florpyrauxifen-benzyl (Rinskor™) all leverage this core to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][3]

Parallel to the development of novel scaffolds, the introduction of fluorine has revolutionized active ingredient design.[4][5] The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that are highly desirable in agrochemical candidates:

  • Metabolic Stability: The O-CF₃ bond is exceptionally strong and resistant to oxidative metabolism in plants and soil, which can prolong the active lifespan of the compound.

  • Enhanced Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve the molecule's ability to penetrate the waxy cuticle of plant leaves and cross cellular membranes to reach its target site.

  • Potent Electronic Effects: As a strong electron-withdrawing group, the trifluoromethoxy moiety can profoundly influence the acidity of the picolinic acid proton and modulate the electronic environment of the entire molecule, potentially leading to stronger binding interactions with target proteins.[6]

By combining the proven herbicidal activity of the picolinic acid core with the advanced physicochemical benefits of the 4-trifluoromethoxy group, this compound emerges as a high-potential building block for developing next-generation herbicides and other agrochemicals with improved efficacy, selectivity, and environmental profiles.

Physicochemical Profile and Key Structural Analogues

While this compound is a specialized reagent, its properties can be understood in the context of its close, more widely documented analogue, 4-(trifluoromethyl)picolinic acid. The primary difference lies in the linking oxygen atom, which alters the group's electronics and lipophilicity.

PropertyValue for 4-(Trifluoromethyl)picolinic acidPredicted Impact of -OCF₃ vs. -CF₃
CAS Number 588702-62-9[7][8][9]-
Molecular Formula C₇H₄F₃NO₂[7][8][9]C₇H₄F₃NO₃
Molecular Weight 191.11 g/mol [7][8][9]207.11 g/mol
Appearance White to faint lemon crystalline powder[8]Likely a white to off-white solid
Melting Point 157-162 °CExpected to be in a similar range
pKa (Predicted) 3.21 ± 0.10[8]Slightly different due to altered electronics
Storage Sealed in dry, room temperature, keep in dark place[7][8]Same

The key distinction for researchers is that the trifluoromethoxy group is generally considered more lipophilic and a slightly weaker electron-withdrawing group through resonance compared to the trifluoromethyl group. This nuanced difference can be exploited to fine-tune a candidate molecule's pharmacokinetic profile.

Core Application: Synthesis of Picolinamide Agrochemicals

The primary synthetic utility of this compound is its role as a precursor to picolinamides. The carboxylic acid handle is readily activated and coupled with various primary or secondary amines to generate a diverse library of amide derivatives. This approach is central to the discovery of new herbicides, fungicides, and insecticides.[6]

Herbicidal Picolinamides (Synthetic Auxins)

The herbicidal mechanism of picolinic acids involves binding to auxin co-receptor complexes, such as those involving the F-box protein AFB5, which leads to the degradation of transcriptional repressors and the over-expression of auxin-responsive genes.[3][10][11] This disrupts normal hormonal balance, causing epinasty, tissue swelling, and ultimately, plant death.[10][11] By converting this compound into various amides or esters, researchers can modulate the molecule's uptake, translocation, and binding affinity at the target site to optimize herbicidal activity and crop selectivity.[1][10]

Fungicidal Picolinamides

The picolinamide scaffold is also present in a new class of fungicides that act as QiI (Quinone inside Inhibitor) fungicides. These compounds inhibit fungal respiration by binding to the Qi site of the cytochrome bc₁ complex.[12] Fenpicoxamid (Inatreq™ active) is a prominent example derived from a picolinic acid precursor.[12] The use of this compound provides a direct pathway to novel picolinamide fungicides, where the trifluoromethoxy group can enhance systemic movement within the plant and improve efficacy.

Logical Workflow: From Building Block to Bioactive Candidate

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization A 4-(Trifluoromethoxy) picolinic Acid B Activation of Carboxylic Acid (e.g., via SOCl₂, HATU) A->B Reagent Selection C Amide Coupling Reaction with Target Amine (R-NH₂) B->C Intermediate Formation D Novel Picolinamide Library C->D Purification & Isolation E Primary Bioassay (Herbicidal/Fungicidal Screen) D->E Efficacy Testing F Lead Compound Identification E->F Data Analysis F->A SAR-driven Modification

Caption: General workflow from the starting building block to a lead agrochemical candidate.

Experimental Protocol: Synthesis of a Model N-Aryl Picolinamide

This protocol provides a robust, self-validating method for the amide coupling of this compound with a representative amine (e.g., 4-chloroaniline) using thionyl chloride for acid activation. This two-step, one-pot procedure is a foundational technique for library synthesis.

Objective: To synthesize N-(4-chlorophenyl)-4-(trifluoromethoxy)picolinamide.

Materials and Reagents
  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq), Reagent Grade

  • Toluene, Anhydrous (10 mL per 1 g of acid)

  • N,N-Dimethylformamide (DMF), Anhydrous (catalytic, 1-2 drops)

  • 4-Chloroaniline (1.1 eq), >98% purity

  • Triethylamine (TEA) or Pyridine, Anhydrous (2.5 eq)

  • Dichloromethane (DCM), Anhydrous (15 mL per 1 g of acid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for chromatography

Equipment
  • Round-bottom flask with reflux condenser and gas bubbler

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

PART A: Acyl Chloride Formation (Activation)

  • Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere. This is critical as thionyl chloride and the resulting acyl chloride are moisture-sensitive.

  • Initial Charge: Add this compound (1.0 eq) and anhydrous toluene to the flask.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride more efficiently.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. An effervescence (HCl gas) will be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by TLC (using a methanolic quench of an aliquot) to confirm the consumption of the starting acid.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(trifluoromethoxy)picolinoyl chloride is typically used directly in the next step.

PART B: Amide Coupling

  • Dissolution: Dissolve the crude acyl chloride from Part A in anhydrous dichloromethane (DCM).

  • Amine Solution: In a separate flask, dissolve 4-chloroaniline (1.1 eq) and anhydrous triethylamine (2.5 eq) in anhydrous DCM. Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the coupling reaction, driving the equilibrium towards product formation.

  • Controlled Addition: Cool the amine solution in an ice-water bath to 0°C. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. This controlled addition is crucial to manage the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the complete consumption of the acyl chloride.

  • Work-up (Quenching & Extraction):

    • Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude picolinamide.

Purification and Validation
  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product, N-(4-chlorophenyl)-4-(trifluoromethoxy)picolinamide, should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to validate the protocol's success.

Reaction Pathway: Two-Step Picolinamide Synthesis

G A Start: 4-(Trifluoromethoxy) picolinic Acid reagent1 + SOCl₂, DMF (cat.) Toluene, Reflux B Intermediate: 4-(Trifluoromethoxy) picolinoyl Chloride reagent2 + 4-Chloroaniline, TEA DCM, 0°C to RT C Final Product: N-(4-chlorophenyl)-4- (trifluoromethoxy)picolinamide reagent1->B reagent2->C

Caption: Key steps in the conversion of the acid to the final amide product.

Conclusion

This compound stands as a strategically important building block for the synthesis of advanced agrochemicals. The trifluoromethoxy group imparts significant advantages in terms of metabolic stability and membrane permeability, while the picolinic acid core provides a proven pharmacophore for herbicidal and fungicidal activity. The synthetic protocols detailed herein are robust and adaptable, providing researchers with a reliable pathway to generate novel picolinamide libraries. By leveraging the unique properties of this reagent, scientists are well-equipped to develop next-generation crop protection solutions that are more effective, resilient, and environmentally conscious.

References

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  • Feng, T., Liu, Q., Xu, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1133. Available at: [Link]

  • Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science. Available at: [Link]

  • Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.
  • Li, H., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wu, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Liu, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. Available at: [Link]

  • Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
  • European Patent Office. (n.d.). EP3194391B1 - Safened herbicidal compositions comprising a pyridine carboxylic acid. Available at: [Link]

  • Jotani, M. M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1473–1478. Available at: [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US11639334B2 - Methods for synthesis of oxypicolinamides.
  • Google Patents. (n.d.). EP2327694B1 - Substituted 4-amino-picolinic acids and their use as herbicides.
  • Li, H., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Available at: [Link]

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Application Notes & Protocols: Synthesis of Key Therapeutics for Respiratory Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Synthesizing Respiratory Therapeutics

The landscape of respiratory medicine is dominated by a need for highly specific, potent, and safe therapeutics. From the rapid relief of bronchoconstriction in asthma to slowing the progression of idiopathic pulmonary fibrosis (IPF), the synthetic chemist plays a pivotal role in creating the molecules that form the bedrock of patient care. This guide moves beyond mere procedural recitation. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but the critical "why" behind the synthetic strategies for cornerstone respiratory drug classes.

Our approach is rooted in the principles of medicinal chemistry, where understanding the biological target informs the synthetic design. We will dissect the synthesis of representative molecules from three critical classes:

  • Bronchodilators (β2-Agonists): Focused on Salbutamol, a vital short-acting β2-agonist for treating asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2]

  • Anti-inflammatory Agents (Inhaled Corticosteroids): Highlighting Fluticasone Propionate, a potent synthetic glucocorticoid for long-term asthma management.[3][4][5]

  • Antifibrotic Agents: Examining Pirfenidone, an oral anti-fibrotic and anti-inflammatory medication for the treatment of IPF.[6][7]

Each section will detail the mechanism of action, present a robust synthetic protocol, and outline the necessary analytical validation, ensuring a comprehensive and trustworthy resource for the modern drug development laboratory.

Application Note: Synthesis of Short-Acting β2-Agonists (SABA)

Representative Molecule: Salbutamol (Albuterol)

Scientific Context and Mechanism of Action

Salbutamol is a cornerstone in the management of asthma and COPD, providing rapid relief from bronchospasm.[8] It functions as a selective agonist for the β2-adrenergic receptor, which is highly expressed in the smooth muscle of the airways.[1][9]

Mechanism Deep Dive: The binding of Salbutamol to the β2-adrenergic receptor initiates a critical signaling cascade.[10] The receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase upon stimulation.[9][11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[9][11][12] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light-chain kinase while activating myosin light-chain phosphatase.[9] This dual action leads to a decrease in intracellular calcium concentration and ultimately, relaxation of the airway smooth muscle, resulting in bronchodilation.[9]

Signaling Pathway: β2-Adrenergic Receptor Activation

The following diagram illustrates the signal transduction pathway initiated by Salbutamol.

G_protein_pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_Protein G-Protein (αβγ) B2AR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Salbutamol Salbutamol Salbutamol->B2AR G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

β2-Adrenergic signaling cascade leading to bronchodilation.
Synthetic Workflow Overview

The synthesis of Salbutamol Hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The workflow below outlines the key stages from starting materials to the final active pharmaceutical ingredient (API).

Salbutamol_Workflow Start Start: 4-Hydroxy-3- hydroxymethylacetophenone Step1 Step 1: Protection (Acetal Formation) Start->Step1 Intermediate1 Intermediate A: 1-(2,2-dimethyl-4H-benzo [d][1,3]dioxin-6-yl)ethanone Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 Intermediate B: Ketoaldehyde Derivative Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 Intermediate3 Intermediate C: Protected Salbutamol Base Step3->Intermediate3 Step4 Step 4: Deprotection & Salt Formation Intermediate3->Step4 API Final API: Salbutamol Hydrochloride Step4->API QC QC Analysis: HPLC, NMR, MS, FTIR API->QC

General synthetic workflow for Salbutamol Hydrochloride.
Experimental Protocol: Synthesis of Salbutamol Hydrochloride

This protocol is adapted from established industrial methods.[8]

Step 1: Synthesis of 1-(2,2-dimethyl-4H-benzo[d][8][13]dioxin-6-yl)ethanone (Protected Precursor)

  • Rationale: The two hydroxyl groups on the starting material (4-hydroxy-3-hydroxymethylacetophenone) are protected as an acetal. This prevents them from interfering with the subsequent oxidation and amination steps. p-Toluenesulfonic acid is a standard catalyst for this type of transformation.

  • Procedure:

    • To a 250 mL three-necked flask, add 4-hydroxy-3-hydroxymethylacetophenone (33.23 g) and a catalytic amount of p-toluenesulfonic acid (3.23 g).

    • Add dichloromethane (100 mL) and stir until dissolved.

    • Slowly add a solution of 2,2-dimethoxypropane (41.49 g) in dichloromethane (60 mL) at room temperature.

    • Stir the reaction until completion (monitor by TLC).

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer, wash with saturated sodium chloride solution and water, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the product as a light yellow oily liquid.

Step 2: Synthesis of 1-(2,2-dimethyl-4H-benzo[d][8][13]dioxin-6-yl)ethanone aldehyde (Ketoaldehyde Intermediate)

  • Rationale: The methyl ketone is oxidized to a ketoaldehyde. Iodine in DMSO is an effective reagent system for this specific α-oxidation.

  • Procedure:

    • Dissolve the product from Step 1 (30.00 g) in dimethyl sulfoxide (120 mL) in a 250 mL three-necked flask.

    • Add iodine (22.15 g) at 20-30°C.

    • Heat the reaction to 60-70°C for 4-5 hours until completion.

    • Cool to room temperature and pour into ice water.

    • Extract the product with dichloromethane.

    • Wash the organic phase with saturated sodium carbonate solution, sodium chloride solution, and water. Dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the ketoaldehyde.

Step 3: Synthesis of 2-(tert-butylamino)-1-(2,2-dimethyl-4H-benzo[d][8][13]dioxan-6-yl)ethanol (Protected Salbutamol)

  • Rationale: This is a reductive amination step. First, tert-butylamine reacts with the aldehyde to form a Schiff base (imine), which is then reduced in situ by sodium borohydride to the corresponding secondary amine. Sodium borohydride is a mild reducing agent suitable for this transformation.[8]

  • Procedure:

    • Dissolve the ketoaldehyde from Step 2 (25.00 g) in absolute ethanol (100 mL) and cool to 0-10°C.

    • Add tert-butylamine (10.10 g) and reflux at 70-80°C for 2-3 hours.

    • Cool the reaction mixture back to 0-10°C.

    • Add sodium borohydride (8.59 g) in portions, maintaining the temperature.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to remove ethanol.

    • Extract with dichloromethane, wash the organic phase until neutral, and dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain the protected salbutamol base.

Step 4: Synthesis of Salbutamol Hydrochloride (Final API)

  • Rationale: The acetal protecting group is removed under acidic conditions, which simultaneously protonates the amine to form the hydrochloride salt.

  • Procedure:

    • Disperse the product from Step 3 in a suitable organic solvent like ethanol or isopropanol.

    • Add dropwise a solution of hydrogen chloride in the same organic solvent.

    • Stir until precipitation is complete.

    • Filter the solid, wash with cold solvent, and dry under vacuum to yield Salbutamol Hydrochloride.

Quality Control & Data Summary

The identity and purity of the final compound and key intermediates must be confirmed.

Analysis Technique Purpose Expected Result
Identity 1H-NMR, 13C-NMRStructural ElucidationSpectrum consistent with the proposed structure of Salbutamol HCl.
Identity & Mass High-Resolution Mass Spectrometry (HRMS)Accurate Mass DeterminationMolecular ion peak corresponding to the exact mass of the protonated molecule.
Purity High-Performance Liquid Chromatography (HPLC)Quantify Purity & ImpuritiesPurity ≥ 99.5%, with individual impurities below ICH thresholds.
Polymorphism X-ray Diffraction (XRD)Crystalline Form IdentificationPattern matches the desired polymorphic form of Salbutamol HCl.

Application Note: Synthesis of Inhaled Corticosteroids (ICS)

Representative Molecule: Fluticasone Propionate

Scientific Context and Mechanism of Action

Fluticasone propionate is a high-potency synthetic corticosteroid used as a first-line maintenance therapy for persistent asthma.[14][15] Unlike bronchodilators, its primary role is to control the underlying airway inflammation.[4]

Mechanism Deep Dive: Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. The activated drug-receptor complex translocates to the nucleus, where it modulates gene expression in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, increasing the transcription of genes coding for anti-inflammatory proteins like lipocortin-1.[16]

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This action "switches off" the expression of multiple inflammatory genes that code for cytokines, chemokines, and adhesion molecules.[14][16]

The net result is a profound suppression of the inflammatory cascade, leading to reduced airway hyperresponsiveness and control of asthma symptoms.[14]

Signaling Pathway: Glucocorticoid Receptor-Mediated Gene Regulation

The diagram below outlines the intracellular mechanism of action for Fluticasone Propionate.

GR_pathway cluster_cell Airway Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) FP_GR FP-GR Complex (Active) GR->FP_GR Activation DNA DNA FP_GR->DNA Translocates & Binds to GREs ProInflammatory Pro-inflammatory Transcription Factors (e.g., NF-κB) FP_GR->ProInflammatory Inhibits (Transrepression) AntiInflammatory Anti-inflammatory Proteins DNA->AntiInflammatory Upregulates (Transactivation) ProInflammatory->DNA Downregulates Inflammatory Genes FP Fluticasone Propionate (FP) FP->GR Binds

Genomic mechanism of action for Fluticasone Propionate.
Synthetic Strategy and Protocol

The synthesis of Fluticasone Propionate is considerably more complex than Salbutamol, starting from a steroid backbone and requiring precise stereochemical control. The key challenge is the introduction of the S-fluoromethyl carbothioate group at the C17 position.

Key Synthetic Steps (Illustrative, adapted from patent literature[17]):

  • Starting Material: The synthesis often begins with an advanced steroid intermediate, such as 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)androsta-1,4-dien-17β-carboxylic acid.

  • Thioacid Formation: The C17-carboxylic acid is converted into a carbothioic acid. This can be a multi-step process, for example, by first forming an activated ester and then reacting it with a sulfur source. One patented method involves reacting the carboxylic acid with dimethylthiocarbamoyl chloride, followed by decomposition to the thioic acid.[17]

  • Esterification: The crucial S-fluoromethyl ester is formed. This is a challenging step due to the reactivity of fluoromethylating agents. A common method involves reacting the carbothioic acid intermediate with bromofluoromethane in the presence of a mild base.[17]

  • Causality Note: The choice of reagents and reaction conditions is critical to avoid side reactions on the sensitive steroid core. The use of mild bases and controlled temperatures is paramount to ensure high yield and purity of the final product. The fluorination and thioesterification steps are what impart the high potency and favorable pharmacokinetic profile to Fluticasone Propionate.[5]

Quality Control & Data Summary

The analytical validation for a complex steroid like Fluticasone Propionate is rigorous.

Analysis Technique Purpose Expected Result
Identity 1H, 13C, 19F-NMRFull Structural ConfirmationSpectra must be unambiguous and match the reference standard.
Purity HPLC-UV, LC-MSQuantify API and profile related substances/impurities.Purity > 99.0%. All specified and unspecified impurities must be within strict pharmacopeial limits.
Stereochemistry Chiral HPLC / PolarimetryConfirm Stereochemical PurityEnantiomeric/diastereomeric purity must be confirmed as correct.
Particle Size Laser DiffractionEnsure Suitability for InhalationParticle size distribution must meet specifications for inhaled products to ensure lung deposition.

Application Note: Synthesis of Antifibrotic Agents

Representative Molecule: Pirfenidone

Scientific Context and Mechanism of Action

Pirfenidone is an orally administered drug approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic and progressive lung disease characterized by scarring of lung tissue.[6] Unlike therapies for asthma or COPD, Pirfenidone targets the underlying fibrotic processes.[7]

Mechanism Deep Dive: The exact mechanism of action of Pirfenidone is not fully elucidated, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[13][18][19] A key pathway it modulates is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a major driver of fibrosis.[13][18][20] Pirfenidone has been shown to:

  • Inhibit TGF-β1-induced collagen synthesis.[13]

  • Reduce the proliferation and differentiation of fibroblasts into myofibroblasts, the primary cells responsible for extracellular matrix deposition.[13]

  • Downregulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6]

By attenuating these key fibrotic and inflammatory signals, Pirfenidone can slow the decline in lung function associated with IPF.[7][13]

Signaling Pathway: Inhibition of Profibrotic Pathways

This diagram shows the key profibrotic pathways targeted by Pirfenidone.

Pirfenidone_MoA TGFB TGF-β Fibroblast Fibroblast TGFB->Fibroblast stimulates TNFa TNF-α TNFa->Fibroblast stimulates Myofibroblast Myofibroblast (Differentiation) Fibroblast->Myofibroblast differentiation Collagen Collagen & ECM Production Myofibroblast->Collagen increases Fibrosis Lung Fibrosis (Scarring) Collagen->Fibrosis leads to Pirfenidone Pirfenidone Pirfenidone->TGFB Pirfenidone->TNFa Pirfenidone->Myofibroblast inhibits Pirfenidone->Collagen inhibits

Pirfenidone's inhibitory effects on key fibrotic pathways.
Synthetic Strategy and Protocol

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a relatively simple small molecule, and its synthesis is more straightforward than that of complex steroids. A common and efficient method involves a copper-catalyzed N-arylation reaction.

Experimental Protocol: Copper-Catalyzed N-Arylation

  • Rationale: This protocol utilizes an Ullmann-type condensation reaction. Copper(I) oxide is an effective and less expensive catalyst compared to palladium-based systems for this type of C-N bond formation. The base is required to deprotonate the pyridone, making it nucleophilic.

  • Procedure (adapted from patent literature[21]):

    • To a reaction vessel, add 5-methyl-2(1H)-pyridone, bromobenzene, and a suitable base (e.g., potassium carbonate).

    • Add a high-boiling point solvent, such as dimethylformamide (DMF) or xylene.

    • Add the catalyst, copper(I) oxide (Cu₂O).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to reflux (typically 140-160°C) for several hours until the reaction is complete (monitor by HPLC or TLC).

    • Cool the reaction mixture and filter to remove the catalyst and inorganic salts.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure Pirfenidone.

Quality Control & Data Summary
Analysis Technique Purpose Expected Result
Identity 1H-NMR, 13C-NMRStructural ElucidationSpectrum consistent with the structure of 5-methyl-1-phenyl-2-(1H)-pyridone.
Purity HPLC-UVQuantify Purity & ImpuritiesPurity ≥ 99.8%.
Melting Point Melting Point ApparatusConfirm Identity and PuritySharp melting point consistent with the reference standard (approx. 109-111°C).
Residual Solvents Gas Chromatography (GC-HS)Ensure removal of process solventsSolvents must be below ICH safety limits.

References

  • ResearchGate. (2025). Pirfenidone: A Review of Its Use in Idiopathic Pulmonary Fibrosis. [Link]

  • McMaster Demystifying Medicine. (2016). Idiopathic Pulmonary Fibrosis: Pirfenidone. YouTube. [Link]

  • Google Patents. (2019). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Google Patents. (2012).
  • National Center for Biotechnology Information. (2022). Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). The role for N-acetylcysteine in the management of COPD. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhaled Corticosteroids. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Beta2-Agonists. StatPearls. [Link]

  • ACS Publications. (2023). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacology & Translational Science. [Link]

  • Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]

  • YouTube. (2024). Synthesis of the asthma drug salbutamol laboratory procedure. [Link]

  • National Center for Biotechnology Information. (2023). Inhaled Corticosteroids. StatPearls. [Link]

  • National Center for Biotechnology Information. (2022). Novel pirfenidone derivatives: synthesis and biological evaluation. PubMed Central. [Link]

  • Taylor & Francis Online. (2007). Role of N-acetylcysteine in the management of COPD. [Link]

  • American Thoracic Society Journals. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluticasone Propionate. PubChem. [Link]

  • American Thoracic Society Journals. (2006). β2-Agonist Therapy in Lung Disease. [Link]

  • University of Bristol School of Chemistry. (n.d.). Asymmetric synthesis of R-salbutamol. [Link]

  • Patsnap. (2024). What is the mechanism of Pirfenidone?. [Link]

  • Google Patents. (2013). US8519140B2 - Method for synthesizing pirfenidone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Fluticasone Propionate: Understanding the Role of Key Intermediates. [Link]

  • European Respiratory Society. (2010). The role of inhaled corticosteroids in the management of acute asthma. [Link]

  • ResearchGate. (2015). (PDF) N-acetylcysteine in COPD: Why, how, and when?. [Link]

  • Wikipedia. (n.d.). Acetylcysteine. [Link]

  • National Center for Biotechnology Information. (2015). An aerosol formulation of R-salbutamol sulfate for pulmonary inhalation. PubMed Central. [Link]

  • Google Patents. (2019).
  • Patsnap. (2024). What are β2-adrenergic receptor agonists and how do they work?. [Link]

  • National Center for Biotechnology Information. (2023). The efficacy of N-acetylcysteine in chronic obstructive pulmonary disease patients: a meta-analysis. PubMed Central. [Link]

  • Wikipedia. (n.d.). Fluticasone propionate. [Link]

  • National Center for Biotechnology Information. (2023). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]

  • Google Patents. (2019).
  • American Thoracic Society Journals. (1997). Efficacy and Safety of Inhaled Corticosteroids. [Link]

  • JoVE. (2024). Antiasthma Drugs: Inhaled Corticosteroids and Glucocorticoids. [Link]

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Application Note: A Proposed Reversed-Phase HPLC Method for the Analysis of 4-(Trifluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Trifluoromethoxy)picolinic acid. As a specific validated method for this compound is not prevalent in public literature, this application note provides a robust starting point for method development. The protocol is founded on established principles of reversed-phase chromatography for polar, ionizable, and fluorinated aromatic compounds. We detail the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, and provide a comprehensive protocol for analysis and subsequent method validation according to ICH guidelines.

Introduction and Scientific Rationale

This compound is a fluorinated derivative of picolinic acid. Such compounds are of significant interest in the pharmaceutical and agrochemical industries, often serving as key building blocks or intermediates in the synthesis of active molecules[1]. The presence of the trifluoromethoxy group can enhance properties like metabolic stability and lipophilicity, making these molecules valuable in drug design. Consequently, a reliable and robust analytical method is crucial for purity assessment, stability testing, and quality control.

This guide establishes a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method, the most common and versatile mode of liquid chromatography[2].

Analyte Characteristics and Chromatographic Challenges

This compound is an acidic molecule. While its exact pKa is not readily published, the structurally similar 4-(Trifluoromethyl)picolinic acid has a predicted pKa of approximately 3.21[3]. The strongly electron-withdrawing nature of the trifluoromethoxy group suggests a similar acidic strength.

The primary challenge in analyzing such a compound via RP-HPLC is controlling its ionization state. In its ionized (deprotonated) form, the molecule is highly polar and will exhibit poor retention on a non-polar C18 stationary phase, potentially eluting in the void volume. To achieve adequate retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa[4].

The pyridine ring and substituted benzene moiety constitute a chromophore, making UV detection a suitable and straightforward choice for quantification. The UV absorption profile of picolinic acid derivatives is known to be pH-dependent, a factor that must be considered when selecting the detection wavelength[5].

Proposed HPLC Method & Experimental Design

The following parameters represent a well-reasoned starting point for the analysis of this compound.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Any standard HPLC or UHPLC system with a gradient pump and UV/PDA detector.Standard instrumentation is sufficient.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides hydrophobic retention for the aromatic rings. Columns specifically designed for polar analytes or aqueous mobile phases are also excellent candidates[6]. For difficult separations, a fluorinated stationary phase could offer alternative selectivity[7].
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Creates a low pH environment (~2.2) to ensure the analyte is in its neutral, protonated form, thereby increasing retention and improving peak shape. Phosphoric acid is a non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC. Methanol can be explored as an alternative to alter selectivity[7].
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is recommended to ensure elution of the analyte with good peak shape while also cleaning the column of any less polar impurities. This starting gradient can be optimized based on initial results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be scaled for columns of different dimensions.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 265 nmPicolinic acid derivatives typically exhibit strong absorbance in the 260-270 nm range. A photodiode array (PDA) detector should be used initially to determine the absorbance maximum of the analyte under the acidic mobile phase conditions.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and instrument sensitivity.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard / Sample B 2. Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. HPLC Injection C->D E 5. Chromatographic Separation (Gradient Elution) D->E F 6. UV Detection (265 nm) E->F G 7. Peak Integration & Quantification F->G H 8. Report Generation G->H

Caption: HPLC analysis workflow for this compound.

Detailed Protocols

Reagent and Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water):

    • Add 1.0 mL of concentrated phosphoric acid (85%) to 999 mL of HPLC-grade water.

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Use 100% HPLC-grade acetonitrile. Degas before use.

  • Sample Diluent:

    • Prepare a 1:1 (v/v) mixture of acetonitrile and HPLC-grade water. This ensures compatibility with the initial mobile phase conditions and good solubility for the analyte.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

Sample Preparation Protocol
  • Accurately weigh a portion of the sample material expected to contain approximately 25 mg of the active ingredient into a 25 mL volumetric flask.

  • Follow the same dissolution procedure as described for the Standard Stock Solution (Step 4.1.4).

  • Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial before analysis to remove any particulates.

HPLC System Operation
  • Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solutions, followed by the prepared sample solutions.

Method Validation Strategy

For this method to be considered reliable and trustworthy for routine use, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A validation protocol should be established before initiating the studies. The following parameters are essential for a quantitative impurity or assay method.

Validation ParameterDescription and ProcedureTypical Acceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method is stability-indicating.The analyte peak should be free from interference from any other components. Peak purity analysis (using a PDA detector) should pass.
Linearity Analyze the prepared working standards (at least 5 concentrations) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.998. Y-intercept should be insignificant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.Typically 80% to 120% of the target assay concentration.
Accuracy (Recovery) Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking the analyte into a placebo matrix.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of 6 sample preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for assay methods.
Limit of Detection (LOD) Can be determined based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope. Must be verified for accuracy and precision.The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met under all conditions.

Conclusion and Further Optimization

This application note provides a comprehensive and scientifically justified starting point for developing a robust RP-HPLC method for this compound. The key to a successful separation is the suppression of the carboxylate ionization by maintaining a low mobile phase pH.

Next Steps for Optimization:

  • Gradient Slope: If the peak is too broad, shorten the gradient time to create a steeper slope. If resolution from nearby impurities is poor, lengthen the gradient time for a shallower slope.

  • Organic Modifier: If peak shape is poor or selectivity needs improvement, substitute acetonitrile with methanol or use a ternary mixture.

  • Column Chemistry: For challenging separations involving isomers or structurally similar impurities, screening alternative stationary phases (e.g., Phenyl-Hexyl, Biphenyl, or a fluorinated phase) is recommended[7].

By following the proposed protocol and the validation strategy, researchers can efficiently develop and implement a reliable analytical method suitable for the quality control and characterization of this important fluorinated compound.

References

  • [Reference not used in the final text]
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • [Reference not used in the final text]
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. Retrieved from [Link]

  • [Reference not used in the final text]
  • ResearchGate. (2020). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Andersson, M. (2022). pH induced changes in Raman, UV-Vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). Diva-Portal.org. Retrieved from [Link]

  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • PubMed. (2022). pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). Retrieved from [Link]

  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • [Reference not used in the final text]
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-(Trifluoromethoxy)picolinic Acid as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Picolinic Acid and its Analogs in Antiviral Therapy

The global challenge of emerging and re-emerging viral infections necessitates the development of broad-spectrum antiviral agents. One such promising candidate is Picolinic Acid (PA), a natural tryptophan metabolite found in mammals.[1][2] Extensive research has demonstrated that PA exhibits significant antiviral activity against a wide range of enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, and herpes simplex virus.[1][2] The primary mechanism of action for PA is the inhibition of viral entry into host cells.[2][3] It achieves this by compromising the integrity of the viral membrane, preventing the crucial fusion step between the virus and the host cell, and interfering with cellular endocytosis pathways that viruses often hijack.[1][2] A key advantage of this mode of action is its broad applicability across many enveloped viruses and a potentially higher barrier to the development of viral resistance.[1]

This application note extends the investigation to a specific derivative, 4-(Trifluoromethoxy)picolinic acid . The rationale for exploring this analog is rooted in established medicinal chemistry principles. The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance the parent molecule's pharmacological properties. This group is known to improve metabolic stability, increase lipophilicity (which can aid in cell membrane penetration), and potentially enhance binding affinity to biological targets. Therefore, it is hypothesized that this compound may exhibit enhanced or more durable antiviral activity compared to the parent picolinic acid.

These notes provide a comprehensive set of protocols to systematically evaluate the antiviral potential of this compound, using the well-characterized effects of picolinic acid as a benchmark.

Hypothesized Mechanism of Action

Based on the established activity of picolinic acid, the proposed antiviral mechanism for this compound targets the initial and essential stage of the viral life cycle: entry into the host cell. The trifluoromethoxy group is not expected to fundamentally change the core mechanism but may modulate its potency. The hypothesized mechanism involves a multi-pronged attack on enveloped viruses.[1][2]

  • Viral Envelope Disruption: The compound is predicted to interact with the lipid bilayer of the viral envelope, compromising its structural integrity.

  • Inhibition of Membrane Fusion: By altering the viral membrane, the compound is expected to prevent the fusion of the viral envelope with the host cell's endosomal or plasma membrane, a critical step for the release of the viral genome into the cytoplasm.[3]

  • Interference with Endocytosis: The compound may also affect the host cell's endocytic trafficking, a pathway that many enveloped viruses utilize for entry.[2]

This mechanism suggests that the compound would be effective against a broad range of enveloped viruses but would likely be ineffective against non-enveloped viruses, which lack a lipid membrane for the compound to target.[3]

Hypothesized Antiviral Mechanism cluster_0 Viral Entry Pathway cluster_1 Intervention by this compound Virus Enveloped Virus HostCell Host Cell Virus->HostCell Attachment Endosome Endosome HostCell->Endosome Endocytosis Replication Viral Replication Endosome->Replication Genome Release Compound 4-(Trifluoromethoxy) picolinic acid Compound->Virus Disrupts Viral Envelope Integrity Compound->Endosome Inhibits Viral-Cellular Membrane Fusion

Caption: Hypothesized mechanism of this compound against enveloped viruses.

Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro evaluation of this compound. It is recommended to run picolinic acid as a positive control in all antiviral assays.

Protocol 1: Determination of Cytotoxicity (CC₅₀)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply cell death. The 50% cytotoxic concentration (CC₅₀) will be determined.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., A549, Vero E6, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours.

  • On the following day, prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 1-2 mM, with 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with medium only (no cells) for background correction and wells with untreated cells as a negative control.

  • Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • After incubation, assess cell viability using a standard method like the MTT assay.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antiviral Efficacy Assay (EC₅₀)

Rationale: This protocol determines the compound's effectiveness at inhibiting viral replication. The 50% effective concentration (EC₅₀) is the concentration at which a 50% reduction in viral activity (e.g., plaque formation or cytopathic effect) is observed.

Materials:

  • Host cell line monolayer in 96-well or 24-well plates

  • Enveloped virus stock of known titer (e.g., Influenza A virus, SARS-CoV-2)

  • Non-enveloped virus stock (e.g., Coxsackievirus B3) as a negative control

  • This compound at non-toxic concentrations

  • Infection medium (low serum, e.g., 2% FBS)

  • Overlay medium (e.g., containing methylcellulose for plaque assays)

  • Crystal violet solution or appropriate visualization reagent

Procedure (Plaque Reduction Assay):

  • Grow host cells to confluence in 24-well plates.

  • Prepare serial dilutions of the compound in infection medium at concentrations well below the CC₅₀.

  • Remove growth medium from the cells and wash with PBS.

  • Pre-treat the cells by adding the compound dilutions and incubating for 1-3 hours at 37°C.[4]

  • Remove the compound-containing medium.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Add an overlay medium containing the respective serial dilutions of the compound.

  • Incubate for 2-3 days, or until plaques are visible in the virus control wells.

  • Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Protocol 3: Time-of-Addition Assay

Rationale: This assay helps to elucidate the mechanism of action by identifying which stage of the viral lifecycle is inhibited. The compound is added at different time points relative to infection.

Materials:

  • Same as Protocol 2.

  • A high MOI of the virus (e.g., MOI of 1-5) to ensure a single cycle of replication.

Procedure:

  • Prepare confluent cell monolayers in 96-well plates.

  • Set up different treatment conditions:

    • Pre-treatment: Add the compound (at a concentration of ~5x EC₅₀) to the cells for 2 hours before infection, then remove it before adding the virus.

    • Co-treatment: Add the compound and the virus to the cells simultaneously.

    • Post-treatment: Add the virus first, allow for entry (e.g., 1-2 hours), then wash and add the compound.

  • Incubate for a single replication cycle (e.g., 8-12 hours).

  • Quantify viral replication by a suitable method, such as qRT-PCR for viral RNA, or by staining for a viral antigen (e.g., nucleoprotein for influenza).[4]

  • Analyze the results:

    • Inhibition in the pre-treatment and co-treatment phases suggests the compound targets early events like attachment or entry.

    • Lack of inhibition in the post-treatment phase would further support an entry-inhibition mechanism.[4]

Time-of-Addition Assay Workflow cluster_pre Pre-treatment cluster_co Co-treatment cluster_post Post-treatment A1 Add Compound A2 Incubate (2h) A1->A2 A3 Wash A2->A3 A4 Infect with Virus A3->A4 End Quantify Viral Replication A4->End B1 Add Compound + Virus Simultaneously B2 Incubate (1h) B1->B2 B2->End C1 Infect with Virus C2 Incubate (2h) C1->C2 C3 Wash C2->C3 C4 Add Compound C3->C4 C4->End

Caption: Workflow for the Time-of-Addition experiment to determine the stage of viral inhibition.

Data Presentation and Interpretation

Quantitative data from the assays should be systematically recorded to allow for clear interpretation and comparison.

Table 1: Cytotoxicity and Antiviral Activity of Test Compounds

Compound Cell Line CC₅₀ (µM) Virus EC₅₀ (µM) Selectivity Index (SI = CC₅₀/EC₅₀)
This compound A549 Experimental Value IAV (H1N1) Experimental Value Calculated Value
Vero E6 Experimental Value SARS-CoV-2 Experimental Value Calculated Value
A549 Experimental Value Coxsackievirus B3 Experimental Value Calculated Value
Picolinic Acid (Control) A549 Experimental Value IAV (H1N1) Experimental Value Calculated Value
Vero E6 Experimental Value SARS-CoV-2 Experimental Value Calculated Value

| | A549 | Experimental Value | Coxsackievirus B3 | Experimental Value | Calculated Value |

A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial evaluation of this compound as a potential broad-spectrum antiviral agent. By leveraging the extensive knowledge of picolinic acid's mechanism of action, these experiments will systematically test the hypothesis that the trifluoromethoxy modification can enhance its antiviral properties. The results of these studies will be critical in determining the potential for developing this compound into a novel therapeutic for treating infections caused by enveloped viruses.

References

  • Narayan, R., Sharma, M., Yadav, R., et al. (2022). A natural broad-spectrum inhibitor of enveloped virus entry, effective against SARS-CoV-2 and Influenza A Virus in preclinical animal models. bioRxiv. Available at: [Link]

  • Narayan, R., Sharma, M., Yadav, R., et al. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. News-Medical.net. Available at: [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. Available at: [Link]

  • U.S. Patent Application No. US20220226292A1. (2022). Antiviral Applications of Picolinic Acid and its Derivatives.
  • IMMAGITAS. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. Available at: [Link]

  • Šimona, P., & Tomáš, C. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15(1), 10. Available at: [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Trifluoromethoxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the synthesis yield and purity of this important compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating the Synthesis of this compound

This guide addresses common issues encountered during the multi-step synthesis of this compound. The questions are structured to follow a logical synthetic progression, from the starting materials to the final product.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine

The initial step involves the formation of the key intermediate, 2-chloro-4-(trifluoromethoxy)pyridine. A common route is the trifluoromethoxylation of a suitable pyridine precursor.

Question 1: My yield of 2-chloro-4-(trifluoromethoxy)pyridine is low. What are the likely causes and how can I improve it?

Answer:

Low yields in this step often stem from incomplete reaction, side reactions, or degradation of the product. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The trifluoromethoxylation of an electron-deficient pyridine ring, while feasible, may require forcing conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.

  • Side Reactions:

    • Cause: The presence of moisture can lead to the formation of 2-chloro-4-hydroxypyridine as a byproduct. Additionally, if a strong base is used to generate the trifluoromethoxide anion, it can promote undesired side reactions.

    • Solution: Ensure all reagents and solvents are anhydrous. The use of a milder base or pre-forming the trifluoromethoxide salt can mitigate side reactions.

  • Product Degradation:

    • Cause: The product might be sensitive to high temperatures or prolonged exposure to basic conditions.

    • Solution: Once the reaction is complete, work up the reaction mixture promptly. Avoid excessive heating during solvent removal.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine

  • To a stirred solution of 2-chloro-4-nitropyridine in an anhydrous polar aprotic solvent (e.g., DMF, NMP), add a source of trifluoromethoxide (e.g., potassium trifluoromethoxide) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyanation of 2-Chloro-4-(trifluoromethoxy)pyridine

This step involves the conversion of the 2-chloro substituent to a 2-cyano group, which is a precursor to the carboxylic acid.

Question 2: The cyanation of 2-chloro-4-(trifluoromethoxy)pyridine is not going to completion. How can I drive the reaction forward?

Answer:

Incomplete cyanation can be due to several factors, including the choice of cyanide source, catalyst, and reaction conditions.

  • Cyanide Source and Catalyst:

    • Cause: The reactivity of the cyanide source is crucial. While alkali metal cyanides like sodium cyanide or potassium cyanide are commonly used, their solubility in organic solvents can be a limiting factor.

    • Solution: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the solubility and reactivity of the cyanide salt.[1] Alternatively, using a more soluble cyanide source like copper(I) cyanide can be effective, though this may require higher temperatures.

  • Reaction Conditions:

    • Cause: The reaction may be reversible or have a high activation energy.

    • Solution: Increasing the reaction temperature can help drive the reaction to completion. However, be mindful of potential side reactions or product degradation at elevated temperatures. Using a polar aprotic solvent like DMSO or DMF can also facilitate the reaction.

Question 3: I am observing the formation of byproducts during the cyanation reaction. What are they and how can I avoid them?

Answer:

A common byproduct is the hydrolysis of the cyano group to an amide or carboxylic acid if water is present in the reaction mixture.

  • Cause: Presence of moisture in the reagents or solvent.

  • Solution: Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture. If the byproduct is observed, a modified workup procedure involving an acidic wash can help to remove the more polar byproducts.

Step 3: Hydrolysis of 2-Cyano-4-(trifluoromethoxy)pyridine to this compound

The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

Question 4: The hydrolysis of the 2-cyano group is slow or incomplete. What conditions are recommended for a complete conversion?

Answer:

The hydrolysis of an electron-deficient 2-cyanopyridine can be challenging. Both acidic and basic conditions can be employed, each with its own advantages and disadvantages.

  • Acidic Hydrolysis:

    • Conditions: Typically involves heating the nitrile with a strong acid such as concentrated sulfuric acid or hydrochloric acid.

    • Advantages: Often leads to a cleaner reaction with fewer byproducts.

    • Disadvantages: Can require harsh conditions (high temperatures and long reaction times), which may lead to the degradation of the trifluoromethoxy group.

  • Basic Hydrolysis:

    • Conditions: Involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., water, ethanol).

    • Advantages: Can be faster than acidic hydrolysis.

    • Disadvantages: May lead to the formation of the corresponding amide as a stable intermediate. Also, the trifluoromethoxy group can be sensitive to strong basic conditions at high temperatures.

Solution: A two-step approach can be effective. First, partial hydrolysis to the amide under milder basic conditions, followed by hydrolysis of the amide to the carboxylic acid under acidic conditions.

Question 5: I am concerned about the stability of the trifluoromethoxy group during hydrolysis. How can I minimize its degradation?

Answer:

The trifluoromethoxy group is generally stable, but it can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

  • To minimize degradation:

    • Use the mildest possible reaction conditions that still allow for complete hydrolysis of the nitrile.

    • Carefully control the reaction temperature and time.

    • Monitor the reaction closely by TLC or HPLC to avoid prolonged exposure to harsh conditions once the reaction is complete.

    • Consider using alternative, milder hydrolysis methods if available in the literature for similar substrates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethoxy group in the final molecule?

A1: The trifluoromethoxy group is a lipophilic electron-withdrawing group. In the context of drug design, it can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the picolinic acid moiety.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, alternative routes may exist.[2][3] For example, one could envision a route starting from a pre-functionalized pyridine ring where the carboxylic acid or a precursor is already in place, followed by the introduction of the trifluoromethoxy group. The choice of route often depends on the availability and cost of the starting materials.

Q3: What are the best analytical techniques to monitor the progress of the synthesis and the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the more volatile intermediates.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the progress of the hydrolysis step and for assessing the purity of the final non-volatile product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

Data Summary

StepReactionKey ReagentsTypical ConditionsCommon Issues
1Trifluoromethoxylation2-chloro-4-nitropyridine, KOCF₃DMF, 80-120 °CLow yield, side reactions (hydrolysis)
2Cyanation2-chloro-4-(trifluoromethoxy)pyridine, NaCN or CuCNDMSO or DMF, with or without phase-transfer catalystIncomplete reaction, byproduct formation
3Hydrolysis2-cyano-4-(trifluoromethoxy)pyridine, H₂SO₄ or NaOHAqueous or alcoholic solvent, heatingIncomplete hydrolysis, degradation of -OCF₃ group

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and key decision points for troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Troubleshooting Start 2-Chloro-4-nitropyridine Intermediate_1 2-Chloro-4-(trifluoromethoxy)pyridine Start->Intermediate_1 KOCF₃, DMF Intermediate_2 2-Cyano-4-(trifluoromethoxy)pyridine Intermediate_1->Intermediate_2 NaCN or CuCN Low_Yield_1 Low Yield in Step 1? Intermediate_1->Low_Yield_1 Final_Product This compound Intermediate_2->Final_Product H₂SO₄ or NaOH Incomplete_Cyanation Incomplete Cyanation? Intermediate_2->Incomplete_Cyanation Incomplete_Hydrolysis Incomplete Hydrolysis? Final_Product->Incomplete_Hydrolysis Optimize_1 Optimize T, time; Ensure anhydrous conditions Low_Yield_1->Optimize_1 Yes Optimize_2 Use phase-transfer catalyst; Increase T Incomplete_Cyanation->Optimize_2 Yes Optimize_3 Use stronger acid/base; Increase T and time Incomplete_Hydrolysis->Optimize_3 Yes

Caption: Synthetic workflow and troubleshooting decision points for this compound.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Novel picolinic acid derivatives and their use as intermediates. Google Patents.
  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5. Google Patents.
  • Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. NIH. Available at: [Link]

  • Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • Alternative pathways for adipic acid synthesis. ResearchGate. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available at: [Link]

  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. Google Patents.
  • Phenol. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-(Trifluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Trifluoromethoxy)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this important fluorinated building block. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to help you navigate the common and uncommon challenges encountered during purification. The trifluoromethoxy group imparts unique properties to the picolinic acid scaffold, influencing its solubility and interaction with various purification media, which we will explore in detail.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before embarking on any purification strategy, a preliminary assessment of your crude material is critical. This initial analysis will inform the most efficient path forward, saving you time and valuable material.

Q1: I have just finished my synthesis. What are the absolute first steps I should take before attempting a large-scale purification?

A1: Before committing your entire batch, you must characterize the crude product.

  • Homogeneity Check: Run a thin-layer chromatography (TLC) analysis using a few different solvent systems (e.g., a non-polar system like 30% ethyl acetate in hexanes and a more polar system like 10% methanol in dichloromethane, both with 1% acetic acid). This gives you a quick look at the number of components in your mixture.

  • Solubility Testing: Take a few milligrams of your crude material and test its solubility in a range of common laboratory solvents. This is invaluable information for planning both liquid-liquid extractions and recrystallizations.

  • Spectroscopic Snapshot: Obtain a crude ¹H NMR spectrum. This can help you identify the presence of starting materials, major byproducts, and residual solvents. It also confirms that your target compound is present before you invest further effort.

Q2: What are the most common impurities associated with the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route. However, common culprits include:

  • Unreacted Starting Materials: For instance, if you are synthesizing from a corresponding methylpyridine, you may have residual starting material.

  • Incompletely Hydrolyzed Intermediates: If your synthesis proceeds through a nitrile or ester intermediate, the final hydrolysis step may be incomplete.[1]

  • Isomeric Impurities: Depending on the substitution chemistry used, you may have small amounts of other positional isomers.

  • Reagents and Catalysts: Reagents used in the synthesis, such as palladium catalysts or bases, may persist in the crude product.[2]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Q3: How does the 4-OCF₃ group affect purification compared to standard picolinic acid?

A3: The trifluoromethoxy (-OCF₃) group significantly increases the lipophilicity (greasiness) of the molecule compared to unsubstituted picolinic acid. This has several practical consequences:

  • Decreased Water Solubility: Your compound will be significantly less soluble in water than picolinic acid.[3][4] While this can be advantageous for precipitating the product from aqueous solutions, it makes aqueous washes less effective for removing highly non-polar impurities.

  • Increased Organic Solvent Solubility: It will be more soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers.

  • Altered Acidity: The electron-withdrawing nature of the -OCF₃ group will increase the acidity of the carboxylic acid (lower pKa) compared to the parent picolinic acid. This means you will need to adjust the pH to a lower value (typically pH 1-2) to ensure it is fully protonated and extractable into an organic solvent.[5]

Q4: Which primary purification technique should I start with: extraction, recrystallization, or chromatography?

A4: The choice depends on the nature of your impurities and the scale of your reaction. The following workflow is a robust starting point.

G crude Crude this compound assessment Initial Assessment (TLC, NMR, Solubility) crude->assessment extraction Acid-Base Extraction assessment->extraction  If major non-acidic or basic impurities are present recrystallization Recrystallization assessment->recrystallization  If crude is solid & relatively clean extraction->recrystallization  If solid & >85% pure chromatography Column Chromatography extraction->chromatography  If oily or purity <85% pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General Purification Workflow

Part 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your purification experiments.

Q5: My crude product is a dark, intractable oil. I can't get it to solidify. What should I do?

A5: This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO) or polymeric byproducts.

  • Initial Step - Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), and then remove the solvent on a rotary evaporator. Repeat this 3-4 times. Sometimes, adding a non-polar solvent like heptane or toluene during the final evaporation can help "azeotrope" off the residual high-boiling solvent.

  • Acid-Base Extraction: If co-evaporation fails, an acid-base workup is your best option (see Protocol 1). Dissolve the oil in EtOAc or another suitable water-immiscible solvent. Extract with a mild base (e.g., saturated NaHCO₃ solution) to move your acidic product into the aqueous layer, leaving non-polar, neutral impurities behind in the organic layer. The dark color often remains in the organic phase. Then, re-acidify the aqueous layer to precipitate your product.

  • Trituration: If the product is an amorphous solid after extraction, try trituration. Add a solvent in which your product is poorly soluble (e.g., cold heptane or diethyl ether), and stir or sonicate the mixture vigorously. This can often induce crystallization and wash away soluble impurities.

Q6: I've performed an acid-base extraction, but when I acidify the aqueous layer, my product "oils out" instead of precipitating as a solid. How can I fix this?

A6: "Oiling out" happens when the melting point of the impure solid is lower than the temperature of the solution, or when the rate of precipitation is too fast for a crystal lattice to form.

  • Control the Rate of Acidification: Add the acid slowly while vigorously stirring the solution in an ice bath. Slow, cold precipitation favors crystal formation.

  • Back-Extraction: Instead of waiting for a solid, let the product oil out. Then, extract this oil back into a fresh portion of an organic solvent like ethyl acetate or DCM. Wash this new organic layer with brine, dry it with a drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. This often yields a solid product upon removal of the solvent.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal ("a seed") to the cold, acidified solution to initiate crystallization.

Q7: My product is still yellow/brown after recrystallization. How can I remove persistent colored impurities?

A7: Color often arises from highly conjugated, minor byproducts.

  • Charcoal Treatment: During recrystallization, after your product has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and stir for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.

  • Oxidative/Reductive Washes: Sometimes, color can be removed by washing an organic solution of your compound with a dilute aqueous solution of a mild reducing agent (e.g., sodium bisulfite) or oxidizing agent, depending on the nature of the impurity. This is an advanced technique and should be approached with caution.

  • Chromatography: If the impurity is persistent, silica gel chromatography is often the most effective solution.

G start Problem: Low Purity after Initial Purification oiled_out Symptom: Product 'oils out' during precipitation Potential Causes: 1. Precipitation too rapid 2. Low melting point of impure product 3. High concentration Solutions: 1. Slow, cold acidification 2. Back-extract into organic solvent 3. Use a more dilute solution start->oiled_out  If issue is with precipitation persistent_color Symptom: Persistent color after recrystallization Potential Causes: 1. Highly conjugated impurities 2. Trace metal complexes Solutions: 1. Recrystallize with charcoal treatment 2. Column chromatography 3. Chelating agent wash (e.g., dilute EDTA) start->persistent_color  If issue is with purity/color poor_separation Symptom: Poor separation on TLC/Column Potential Causes: 1. Incorrect solvent system 2. Co-eluting impurities 3. Compound is streaking Solutions: 1. Screen different mobile phases 2. Add acid modifier (e.g., 1% AcOH) 3. Try reverse-phase chromatography start->poor_separation  If issue is with chromatography

Caption: Troubleshooting Decision Tree

Part 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral & Basic Impurities

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Rationale: By converting the acidic product into its water-soluble carboxylate salt with a mild base, it can be transferred to an aqueous phase. Neutral and basic organic impurities remain in the organic phase. The product is then recovered by re-protonating the carboxylate salt with acid, causing it to precipitate out of the aqueous solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM, or diethyl ether). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Add another portion of the NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred.

  • Combine & Wash: Combine all aqueous extracts. To remove any dissolved neutral impurities, perform a "back-wash" by adding a small amount of fresh ethyl acetate to the combined aqueous layers, shaking, and discarding the organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. While stirring vigorously, slowly add 1M or 2M hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2 (check with pH paper).

  • Isolation: The product should precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold hexanes to aid in drying. Dry the product under high vacuum.

Protocol 2: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Rationale: As the hot, saturated solution cools, the solubility of the target compound decreases, and it crystallizes out. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").

Step-by-Step Methodology:

  • Solvent Selection: Using the data from your initial solubility tests, choose a promising solvent or solvent pair. See the table below for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you performed a charcoal treatment), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals under vacuum.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemTypeRationale & Comments
Ethanol/WaterSolvent PairThe compound is likely soluble in hot ethanol and insoluble in water. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop of ethanol to clarify and cool.[6]
Isopropyl Acetate (IPAc) / HeptaneSolvent PairA common system for moderately polar compounds. The trifluoromethoxy group increases solubility in esters like IPAc. Heptane serves as the anti-solvent.[7]
TolueneSingle SolventA good choice for compounds with aromatic rings. May require a larger volume of solvent.
AcetonitrileSingle SolventPicolinic acid itself has moderate solubility in acetonitrile.[3] The -OCF₃ group may increase this, but it is worth screening.
Dichloromethane / HexaneSolvent PairFor rapid crystallization if other methods fail. Dissolve in a minimal amount of DCM and add hexane until cloudy. Note: this can sometimes trap solvent.
Protocol 3: Flash Column Chromatography

This technique is used when recrystallization is ineffective, for non-crystalline materials, or for separating compounds with very similar properties.

Rationale: The crude mixture is passed through a column of solid adsorbent (typically silica gel). The components of the mixture travel down the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Aim for a system that gives your product an Rf value of ~0.3. A good starting point is a mixture of heptane and ethyl acetate.

  • Acid Modifier: Because your compound is a carboxylic acid, it may "streak" on the silica gel. To prevent this, add ~1% acetic acid or formic acid to your mobile phase. This keeps the compound protonated and improves the peak shape.

  • Column Packing: Pack a glass column with silica gel slurried in your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to push the solvent through. Collect fractions and analyze them by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Jeon, Y., et al. (2019). Novel picolinic acid derivatives and their use as intermediates. Google Patents (KR20190091460A).
  • Wang, J., et al. (2010). A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents (CN101851193A).
  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Hadida-Ruah, S., et al. (2020). Picolinic acid derivatives and their use as intermediates. Google Patents (US10633341B2).
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Zhang, J., et al. (2019). Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents (CN109467532B).
  • Li, J., et al. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available at: [Link]

  • Zhang, J., et al. (2019). The preparation method of 4- trifluoromethyl nicotinic acid. Google Patents (CN109467532A).

Sources

Technical Support Center: Troubleshooting Low Yield in Picolinic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for picolinic acid derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yield. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My picolinic acid derivatization reaction has a very low yield or has failed completely. What are the most common initial checks I should perform?

When encountering low or no yield, it's crucial to start with the most fundamental aspects of the reaction before moving to more complex variables.

Initial Triage:

  • Reagent Quality and Storage:

    • Picolinic Acid: Ensure your picolinic acid is pure and dry. It is soluble in water, ethanol, and acetonitrile, but its purity can affect the reaction outcome[1].

    • Coupling Reagents (EDC, DCC, etc.): These reagents are often moisture-sensitive. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly hygroscopic and should be equilibrated to room temperature before opening to prevent condensation[2][3]. N,N'-Dicyclohexylcarbodiimide (DCC) can also be compromised by moisture.

    • Activating Agents (Thionyl Chloride, Oxalyl Chloride): These are highly reactive with water and atmospheric moisture. Use fresh or properly stored reagents.

    • Solvents: Anhydrous solvents are critical for most picolinic acid derivatization reactions, as water can hydrolyze activated intermediates and consume reagents[4].

    • Analyte: Confirm the purity and integrity of your target molecule. Degradation of the analyte will naturally lead to low yield of the derivative.

  • Reaction Environment:

    • Moisture Control: The presence of water is a primary cause of low yield in many derivatization reactions[4]. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using highly moisture-sensitive reagents like thionyl chloride.

    • Temperature Control: Verify that the reaction is being conducted at the optimal temperature for the specific protocol you are following. Some reactions require cooling to control exothermic processes, while others may need heating to proceed at a reasonable rate[5].

Q2: I am using a carbodiimide coupling agent like EDC with N-hydroxysuccinimide (NHS) to form a picolinyl ester, but my yields are poor. What could be going wrong?

The EDC/NHS coupling reaction is a two-step process, and issues can arise at either stage.

Troubleshooting EDC/NHS Coupling:

  • Mechanism Overview: EDC first activates the carboxyl group of picolinic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a nucleophile (like an alcohol or amine) to form the desired ester or amide. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea byproduct[2]. The addition of NHS creates a more stable NHS-ester intermediate, which is less susceptible to hydrolysis and reacts efficiently with primary amines[2][6].

  • Common Pitfalls and Solutions:

    • Hydrolysis of Intermediates: The O-acylisourea intermediate is highly susceptible to hydrolysis. The NHS-ester is more stable but will also hydrolyze, especially at higher pH[6][7].

      • Solution: Work under anhydrous conditions and control the pH. The optimal pH for EDC/NHS activation is typically between 4.5 and 7.2[3]. For the subsequent reaction with amines, a pH of 7.2 to 8.5 is common[6].

    • Formation of N-acylurea: This is a common side reaction, especially with DCC, where the O-acylisourea intermediate rearranges[8].

      • Solution: The addition of NHS helps to minimize this by rapidly converting the O-acylisourea to the NHS-ester. Using EDC instead of DCC can also reduce the formation of this insoluble byproduct.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of EDC, NHS, and picolinic acid can lead to incomplete activation or side reactions.

      • Solution: A slight excess of EDC and NHS (e.g., 1.2-1.5 equivalents) relative to the picolinic acid is often recommended to drive the activation to completion[9].

In-Depth Troubleshooting Guides

Guide 1: Issues with Picolinic Acid Activation

The first step in any picolinic acid derivatization is the activation of its carboxylic acid group. Failure at this stage will inevitably lead to a failed reaction.

Method 1: Activation via Acid Chloride Formation (e.g., using Thionyl Chloride)

This method is robust but can have its own set of challenges.

  • Problem: Low or No Product Formation

    • Causality: Incomplete conversion of picolinic acid to picolinoyl chloride. This can be due to impure thionyl chloride (degraded by moisture) or insufficient reaction time/temperature. A potential side reaction is the chlorination of the pyridine ring, especially if the reaction is heated for too long or at too high a temperature[10].

    • Troubleshooting Steps:

      • Use freshly opened or distilled thionyl chloride.

      • Ensure picolinic acid is completely dry.

      • Perform the reaction under an inert atmosphere.

      • Monitor the reaction progress by, for example, quenching a small aliquot with methanol and analyzing for the methyl picolinate product by GC-MS or LC-MS.

      • If side products are suspected, analyze the crude reaction mixture by mass spectrometry to look for chlorinated picolinoyl species[10].

Method 2: Activation with Carbodiimides (EDC/NHS)

  • Problem: Low Yield of Activated NHS-Ester

    • Causality: As discussed in the FAQ, hydrolysis of the O-acylisourea and NHS-ester intermediates is a major issue. The pH of the reaction medium is critical; at acidic pH, the amine nucleophile may be protonated and less reactive, while at basic pH, the hydrolysis of the NHS-ester is accelerated[6][7][11]. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6[6].

    • Troubleshooting Steps:

      • Strictly control the pH of the reaction mixture. Use a non-amine-containing buffer such as MES for the activation step[3].

      • Work at lower temperatures (e.g., 0-4 °C) to slow down the rate of hydrolysis[6].

      • Ensure your EDC and NHS are of high purity and handled under anhydrous conditions.

Guide 2: Derivatization of Specific Functional Groups

Derivatizing Alcohols (Esterification)

  • Problem: Low Yield, Especially with Sterically Hindered Alcohols

    • Causality: The nucleophilicity of the alcohol is a key factor. Primary alcohols are generally more reactive than secondary alcohols, which are more reactive than tertiary alcohols due to steric hindrance. For very hindered alcohols, the activated picolinic acid may be consumed by side reactions before the desired reaction can occur.

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: For sluggish reactions, prolonged reaction times or elevated temperatures may be necessary. However, this must be balanced against the potential for side reactions and degradation of products[5].

      • Use a More Reactive Picolinic Acid Derivative: Picolinoyl chloride is generally more reactive than an NHS-ester.

      • Add a Catalyst: For some esterifications, a catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to increase the reaction rate, particularly with hindered alcohols.

      • Choice of Base: The base used to scavenge the acid byproduct (e.g., HCl from picolinoyl chloride) can influence the yield. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is often preferred[12].

Derivatizing Amines (Amidation)

  • Problem: Low Yield of Picolinamide

    • Causality: Similar to alcohols, the nucleophilicity of the amine is important. Primary amines are generally more reactive than secondary amines. The pKa of the amine is also a factor; at low pH, the amine will be protonated and non-nucleophilic.

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of the reaction mixture between 7.2 and 8.5 for the reaction of an NHS-ester with an amine[6]. This ensures a sufficient concentration of the deprotonated, nucleophilic amine without excessively accelerating the hydrolysis of the NHS-ester.

      • Solvent Choice: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile to ensure solubility of all components.

      • Reagent Purity: Ensure the amine is free from contaminants that could compete in the reaction.

Data & Protocols

Table 1: Comparison of Picolinic Acid Activation Methods
Activation MethodAdvantagesDisadvantagesBest For
Thionyl Chloride High reactivity of the resulting acid chloride; inexpensive.Harsh conditions; potential for side reactions (e.g., chlorination); moisture-sensitive.Derivatizing less sensitive, sterically hindered alcohols and amines.
EDC/NHS Milder reaction conditions; good yields for primary amines and alcohols; water-soluble byproducts (with EDC).More expensive; potential for N-acylurea formation; hydrolysis of intermediates is a key side reaction.Bioconjugation; derivatization of sensitive molecules.
Mixed Anhydride Good reactivity; can be performed at low temperatures.Requires careful control of stoichiometry; the anhydride can be moisture-sensitive.Derivatization of sensitive substrates where acid chloride is too harsh.
Protocol 1: General Procedure for Picolinic Acid Derivatization of an Alcohol using Thionyl Chloride
  • Preparation: Under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Activation: Add thionyl chloride (excess, e.g., 5-10 eq.) to the flask. The reaction can be performed neat or in an inert solvent like toluene. Heat the mixture to reflux (typically ~70-80 °C) for 1-2 hours[12].

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal.

  • Derivatization: Dissolve the resulting crude picolinoyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol and Base: In a separate flask, dissolve the alcohol (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same anhydrous solvent[12].

  • Reaction: Slowly add the alcohol/base solution to the picolinoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Picolinic Acid Derivatization of a Primary Amine using EDC/NHS
  • Activation: Dissolve picolinic acid (1.0 eq.) and N-hydroxysuccinimide (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) in a dry flask under an inert atmosphere.

  • EDC Addition: Add EDC hydrochloride (1.5 eq.) to the solution and stir at room temperature for 1-4 hours to form the NHS-ester.

  • Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq.) in the same anhydrous solvent. If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Reaction: Add the amine solution to the activated picolinic acid solution and stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: EDC/NHS Derivatization Pathway and Pitfalls

G cluster_activation Activation Step cluster_side_reactions Side Reactions cluster_coupling Coupling Step Picolinic_Acid Picolinic Acid O_Acylisourea O-Acylisourea Intermediate Picolinic_Acid->O_Acylisourea +EDC Picolinic_Acid->O_Acylisourea EDC EDC NHS_Ester Picolinic Acid NHS-Ester O_Acylisourea->NHS_Ester +NHS O_Acylisourea->NHS_Ester Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 + H₂O O_Acylisourea->Hydrolysis1 N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement O_Acylisourea->N_Acylurea NHS NHS Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 + H₂O (pH dependent) NHS_Ester->Hydrolysis2 Product Picolinyl-Analyte Derivative NHS_Ester->Product + Analyte NHS_Ester->Product Analyte Analyte (R-OH / R-NH₂) G Start Low / No Yield Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry of Reagents Check_Reagents->Check_Stoichiometry Reagents OK Success Yield Improved Check_Reagents->Success Replaced Reagents Check_Temp_Time Optimize Reaction Temperature & Time Check_Stoichiometry->Check_Temp_Time Stoichiometry OK Check_Stoichiometry->Success Corrected Stoichiometry Check_pH Check & Control pH Check_Temp_Time->Check_pH Temp/Time OK Check_Temp_Time->Success Optimized Conditions Method_Choice Consider Alternative Activation Method Check_pH->Method_Choice pH OK Check_pH->Success Adjusted pH Analyze_Byproducts Analyze Crude Mixture by MS for Byproducts Method_Choice->Analyze_Byproducts Analyze_Byproducts->Success

Caption: A systematic workflow for troubleshooting low yield in picolinic acid derivatization reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for (+)
  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

  • da Piedade, R. A., Pires, F. L., & da Silva, M. D. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. [Link]

  • Tamae, D., Byrns, M., Marck, B., Mostaghel, E. A., Nelson, P. S., Lange, P., & Penning, T. M. (2013). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Journal of steroid biochemistry and molecular biology, 138, 191–199. [Link]

  • Fallon, T., L-M. Goh, S., Harte, M. F., & Kitchen, J. A. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Organic & biomolecular chemistry, 13(20), 5698–5709. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. In Methods in molecular biology (Vol. 627, pp. 55–73). Humana Press. [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). [Link]

  • Kihara, N., Matsumoto, Y., & Tsukamoto, S. (2019). Enhancement of Acid‐Catalyzed Esterification by the Addition of Base. Helvetica Chimica Acta, 102(6), e1900057. [Link]

  • Reddit. (2013). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? r/chemistry. [Link]

  • Sang, S., Lapsley, K., Jeong, W. S., Lachance, P. A., Ho, C. T., & Rosen, R. T. (2002). A new convenient method for the synthesis of picolinyl esters of fatty acids for their structural elucidation by tandem mass spectrometry. Journal of agricultural and food chemistry, 50(22), 6337–6340. [Link not available]
  • Yamashita, K., & Higashi, T. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 859(2), 167–174. [Link]

  • Zhang, N., & Li, L. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(70), 56973-56983. [Link]

  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International journal of tryptophan research : IJTR, 16, 11786469221146596. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1359, 286-293. [Link]

  • Ravotti, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials, 11(11), 2160. [Link]

  • Reddy, C. P. K., et al. (2014). Development and Validation of Thionyl Chloride Content Estimation in Trospium Chloride API by Derivatization HPLC Method. Journal of Research and Innovation in Pharmaceutical Sciences, 2(1), 1-5. [Link]

  • Masterson, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). [Link]

  • Masterson, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Bartle, K. D., et al. (2003). Derivatisation for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives. Rapid Communications in Mass Spectrometry, 17(19), 2194-2202. [Link]

  • ResearchGate. (n.d.). Relative solubilities of Polyesters in different solvents at 30 o C. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Agilent. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. In Methods in molecular biology (Vol. 627, pp. 55–73). Humana Press. [Link]

  • Cebo, M., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Chromatography A, 1586, 73-82. [Link]

  • MDPI. (2020). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1359, 286-293. [Link]

  • ResearchGate. (2017). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?[Link]

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Technical Support Center: Optimizing Solvent Systems for 4-(Trifluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Trifluoromethoxy)picolinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic and steric properties imparted by the trifluoromethoxy group present specific challenges and opportunities in reaction optimization, particularly concerning solvent selection. This guide provides in-depth, experience-driven advice to navigate these challenges, ensuring robust and reproducible outcomes.

Introduction to this compound

This compound is a pyridine derivative featuring a carboxylic acid at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. The -OCF₃ group is a powerful electron-withdrawing substituent and significantly increases the lipophilicity of the molecule.[1] These characteristics make it a valuable synthon in drug discovery and agrochemicals for modulating physicochemical properties like metabolic stability, membrane permeability, and binding affinity.[2][3] However, these same properties can complicate reaction setup, especially regarding solubility and reactivity, making solvent choice a critical parameter for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the key physicochemical properties of this compound that influence solvent choice?

A1: The two primary functional groups dictate its behavior:

  • Picolinic Acid Moiety: The pyridine nitrogen and the carboxylic acid can form zwitterions and are capable of hydrogen bonding. This part of the molecule favors polar solvents. Unsubstituted picolinic acid is highly soluble in water but less so in ethanol and acetonitrile.[4][5]

  • 4-(Trifluoromethoxy) Group: The -OCF₃ group is strongly electron-withdrawing and highly lipophilic (Hansch parameter, π ≈ +1.04).[1] This significantly reduces the polarity of the molecule compared to unsubstituted picolinic acid, decreasing its solubility in highly polar, protic solvents like water and increasing its affinity for aprotic or less polar organic solvents.

Q2: What are good general-purpose starting solvents for dissolving this compound?

A2: Based on its structure, polar aprotic solvents are excellent starting points. We recommend screening:

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH) [6]

Solubility in nonpolar solvents like hexanes or toluene is expected to be very low. While related compounds like 4-(trifluoromethyl)salicylic acid are miscible with ethanol, they are only slightly soluble in water.[7]

Q3: Are there any known stability issues or incompatibilities with certain solvents?

A3: this compound is generally stable. However, two potential issues should be considered:

  • Decarboxylation: At very high temperatures (>150-200 °C), picolinic acids can undergo decarboxylation. Using high-boiling point solvents like DMF or NMP should be paired with careful temperature control.

  • Nucleophilic Attack on the Pyridine Ring: The pyridine ring is electron-deficient due to the -OCF₃ group and the carboxylic acid.[2][3] While generally stable, highly nucleophilic solvents or additives under harsh conditions could potentially lead to side reactions. This is more of a concern for downstream derivatives than the acid itself.

Q4: What are the primary safety considerations when handling this compound?

A4: Like most fine chemicals, appropriate personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a lab coat. Picolinic acid itself can cause serious eye irritation.[6] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation. Refer to the specific Safety Data Sheet (SDS) from your supplier for detailed information.[8]

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems you may encounter during synthesis.

Problem 1: My this compound starting material will not fully dissolve in the reaction solvent.

  • Causality: This is the most common issue. The combination of a polar picolinic acid head and a lipophilic -OCF₃ tail can lead to poor solubility in single-solvent systems. The chosen solvent may not be capable of solvating both ends of the molecule effectively.

  • Solutions:

    • Switch to a Stronger Polar Aprotic Solvent: If you are in a solvent like DCM or THF, transition to DMF, NMP, or DMA. These solvents have a greater capacity to dissolve polar, functionalized molecules.

    • Use a Co-Solvent System: This is often the most effective strategy. A mixture of a polar solvent to engage the picolinic acid moiety and a less polar or ethereal solvent can be effective.

      • Recommended Mixtures: THF/DCM, Dioxane/DCM, or adding a small amount of DMF to THF.

    • Gentle Heating: Applying gentle heat (40-50 °C) can significantly improve solubility. Ensure your reaction is stable at the elevated temperature.

    • For Aqueous Reactions (e.g., Suzuki Coupling): If the acid is a reactant in a biphasic system, adding a base (like K₂CO₃ or Cs₂CO₃) will deprotonate the carboxylic acid to form the more soluble carboxylate salt, which can improve its concentration in the aqueous phase.

Problem 2: My amide coupling reaction is slow or stalls completely.

  • Causality: Incomplete dissolution of starting materials is a primary cause. Another is that the solvent may not be optimal for the coupling reagent's mechanism. For example, carbodiimide-based couplings (like DCC or EDC) proceed through an O-acylisourea intermediate, whose stability and reactivity can be solvent-dependent.

  • Solutions:

    • Ensure Homogeneity: First, address any solubility issues using the steps in Problem 1. A reaction cannot proceed efficiently in a slurry.

    • Increase Solvent Polarity and Boiling Point: Switch from low-boiling solvents like DCM to higher-boiling aprotic polar solvents like DMF or ACN. The increased temperature can overcome the activation energy barrier.

    • Check Solvent Compatibility with Coupling Reagents: While DMF is an excellent solvent, it can be problematic with certain acid chloride preparations (e.g., using oxalyl chloride or SOCl₂), as it can form a Vilsmeier-Haack reagent. In such cases, DCM or ACN are preferred. For peptide coupling reagents (HATU, HOBt), DMF and NMP are standard and highly effective.[9]

Problem 3: I am observing significant side products, such as esterification with my alcohol solvent.

  • Causality: If you are activating the carboxylic acid (e.g., with a coupling reagent or by forming an acid chloride) in the presence of a nucleophilic solvent like methanol or ethanol, the solvent can compete with your desired nucleophile (e.g., an amine), leading to the formation of the methyl or ethyl ester by-product.

  • Solutions:

    • Use Aprotic Solvents: For any reaction involving activation of the carboxylic acid, strictly use aprotic solvents. This includes DCM, THF, ACN, DMF, and ethyl acetate. Avoid alcohols, water (unless intentionally part of the reaction design), and primary/secondary amines.

    • Two-Step Procedure: If you must use a protic solvent for other reasons, consider a two-step approach. First, activate the carboxylic acid or form the acid chloride in an aprotic solvent like DCM. Then, remove the solvent in vacuo and dissolve the activated intermediate in your desired protic solvent before adding the final nucleophile.

Problem 4: The reaction works well, but the product is difficult to isolate from the high-boiling solvent (DMF, NMP).

  • Causality: High-boiling polar aprotic solvents are notoriously difficult to remove on a rotary evaporator and can complicate aqueous workups due to their miscibility with water.

  • Solutions:

    • Azeotropic Removal: After the reaction, dilute the mixture with a nonpolar solvent like toluene or heptane and concentrate it on the rotary evaporator. The co-distillation helps pull off the high-boiling solvent at a lower temperature. Repeat several times.

    • Aqueous Wash/Extraction: Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer multiple times with water or brine to extract the DMF/NMP into the aqueous phase. Be aware that product may be lost to the aqueous phase if it has high water solubility.

    • Solvent Optimization: If this is a recurring problem, invest time upfront to find an alternative, lower-boiling solvent system that still provides good results, such as ACN, THF, or 2-MeTHF.

Section 3: Solvent Selection Workflow for Key Reactions

The following diagram provides a logical workflow for selecting an optimal solvent system based on the reaction type.

Solvent_Optimization_Workflow start Start: Identify Reaction Type amide_coupling Amide Coupling start->amide_coupling suzuki_coupling Suzuki / C-C Coupling start->suzuki_coupling other_reaction Other Reactions start->other_reaction activation_method Carboxylic Acid Activation Method? amide_coupling->activation_method suzuki_system Select System Type suzuki_coupling->suzuki_system acid_chloride Acid Chloride (SOCl₂, Oxalyl-Cl) activation_method->acid_chloride peptide_reagent Peptide Reagent (HATU, EDC) activation_method->peptide_reagent solvent_choice_acid_chloride Use Aprotic, Non-nucleophilic: DCM, ACN, Toluene AVOID: DMF, Alcohols acid_chloride->solvent_choice_acid_chloride workup_consideration Ease of Workup a Priority? peptide_reagent->workup_consideration solvent_choice_peptide_reagent Use Polar Aprotic: DMF, NMP, ACN, THF (DMF is often optimal) easy_workup YES workup_consideration->easy_workup no_easy_workup NO workup_consideration->no_easy_workup low_boiling_solvents Prioritize Lower Boiling Points: ACN, THF, 2-MeTHF, DCM easy_workup->low_boiling_solvents high_boiling_solvents High Boiling Points are Acceptable: DMF, NMP, DMA no_easy_workup->high_boiling_solvents biphasic Biphasic (Aqueous Base) suzuki_system->biphasic anhydrous Anhydrous suzuki_system->anhydrous biphasic_solvents Use Water-immiscible Organic: Toluene, Dioxane, THF Often used with water (e.g., Toluene/H₂O) biphasic->biphasic_solvents anhydrous_solvents Use Polar Aprotic: Dioxane, DME, DMF (Requires soluble organic base) anhydrous->anhydrous_solvents

Caption: Decision tree for initial solvent selection.

Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility

Objective: To efficiently determine the best solvent or co-solvent system for this compound at room temperature and elevated temperature.

Materials:

  • This compound

  • Vials (e.g., 4 mL) with screw caps and stir bars

  • Solvent candidates (see table below)

  • Stir plate with heating capability

Procedure:

  • Preparation: To each of 8 labeled vials, add 20.5 mg of this compound (0.1 mmol).

  • Solvent Addition: To each vial, add 1.0 mL of a different solvent to target a concentration of 0.1 M.

  • Room Temperature Assessment:

    • Place all vials on a stir plate and stir vigorously at room temperature for 30 minutes.

    • Visually inspect each vial for complete dissolution. Record your observations in a table.

  • Elevated Temperature Assessment:

    • For any vials where the solid is not fully dissolved, increase the temperature to 50 °C.

    • Continue stirring for an additional 30 minutes.

    • Visually inspect again and record the results.

Data Presentation: Solubility Screening Table

SolventDielectric ConstantBoiling Point (°C)TypeSolubility (0.1 M) at RTSolubility (0.1 M) at 50 °C
Dichloromethane (DCM)9.140AproticRecord ObservationRecord Observation
Tetrahydrofuran (THF)7.566Ethereal AproticRecord ObservationRecord Observation
Acetonitrile (ACN)37.582Polar AproticRecord ObservationRecord Observation
Ethyl Acetate (EtOAc)6.077AproticRecord ObservationRecord Observation
Methanol (MeOH)32.765Polar ProticRecord ObservationRecord Observation
Toluene2.4111NonpolarRecord ObservationRecord Observation
N,N-Dimethylformamide (DMF)36.7153Polar AproticRecord ObservationRecord Observation
Water80.1100Polar ProticRecord ObservationRecord Observation

This protocol provides a rapid, qualitative assessment to guide your choice for a scaled-up reaction.

Protocol 2: Optimizing Solvent for an Amide Coupling Reaction

Objective: To screen multiple solvents for an EDC/HOBt-mediated amide coupling to identify the system that provides the highest conversion.

Reaction: this compound + Benzylamine → N-benzyl-4-(trifluoromethoxy)picolinamide

Procedure:

  • Stock Solution (Optional but Recommended): Prepare a stock solution of your amine (e.g., Benzylamine) and base (e.g., DIPEA) in a suitable solvent like THF to ensure accurate addition.

  • Reaction Setup: In parallel reactors or vials, add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add your chosen screening solvents (e.g., DCM, ACN, THF, DMF; 0.1 M concentration) to each respective vial.

  • Amine & Base Addition: Add the amine (1.1 eq) and DIPEA (2.0 eq) to each vial.

  • Reaction Execution: Seal the vials and stir at room temperature for 12-24 hours. If desired, a parallel screen can be run at an elevated temperature (e.g., 50 °C).

  • Analysis: After the allotted time, quench a small aliquot from each reaction with water and extract with ethyl acetate. Analyze the organic layer by LC-MS or TLC to determine the relative conversion to the desired product.

Expertise Note: The choice of base is critical. Use a non-nucleophilic tertiary amine like DIPEA or triethylamine to avoid competition with your primary amine nucleophile. The strong electron-withdrawing nature of the -OCF₃ group makes the picolinic acid more acidic, facilitating coupling.[2]

References
  • Borys, A. M., et al. (2020). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... ResearchGate. Available at: [Link]

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  • ResearchGate. (Trifluoromethyl)-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available at: [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available at: [Link]

  • ResearchGate. What is the liquid that 4-Trifluoromethylsalicylic acid (CAS: 328-90-5) is indissoluble in? Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

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  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136–153. Available at: [Link]

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  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available at: [Link]

  • PubMed Central. (2022). Optimization of Deep Eutectic Solvent Extraction of Phenolic Acids and Tannins from Alchemilla vulgaris L. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Analytical Standards for 4-(Trifluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the integrity of an analytical standard is the bedrock of reliable data. This guide provides an in-depth comparison of analytical standards for 4-(Trifluoromethoxy)picolinic acid, a crucial building block in contemporary drug discovery. We will move beyond a simple product listing to explore the causality behind experimental choices for verification, ensuring that every protocol described is a self-validating system.

The Critical Role of a Well-Characterized Standard

This compound (CAS No. 588702-62-9) is a substituted picolinic acid derivative. The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding interactions. Consequently, the unambiguous identification and quantification of this molecule and its potential impurities are paramount. An analytical standard serves as the ultimate reference point in this process, making its own purity and identity non-negotiable. The use of a poorly characterized standard can lead to significant errors in downstream applications, including inaccurate quantification of active pharmaceutical ingredients (APIs), misidentification of impurities, and unreliable structure-activity relationship (SAR) data.

Comparison of Commercially Available Standards

When selecting a reference standard, purity is the primary, but not the sole, consideration. The extent of characterization provided by the supplier is equally critical. A standard certified by multiple orthogonal analytical techniques provides a higher degree of confidence.

SupplierProduct NumberStated PurityMethod(s) of AnalysisFormatStorage Temperature
Supplier A (Exemplar) 1036787[1]99.72%[1]HPLC, ¹H NMR[1]White to yellow solid[1]Room Temperature[1]
Supplier B (Exemplar) VariesTypically >98%Varies (Often HPLC only)Solid2-8°C
Supplier C (Exemplar) VariesTypically >95%VariesSolid2-8°C

Expert Insight: While a purity value of >98% may be sufficient for some discovery applications, process development and quality control demand higher purity and more rigorous characterization. The exemplar from Supplier A, with a specific purity value determined by HPLC and identity confirmed by ¹H NMR, represents a more trustworthy standard for quantitative applications.[1] It is crucial to obtain the Certificate of Analysis (CoA) for any selected standard to review the actual analytical data.

Orthogonal Verification: A Multi-Technique Approach

Trust, but verify. Even a certified reference standard should be internally verified, especially when establishing new analytical methods. A multi-technique, or orthogonal, approach is the gold standard, as it minimizes the risk of a single technique being blind to certain impurities. Here, we detail the core analytical methodologies for the comprehensive characterization of this compound.

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile organic molecules. A reversed-phase method is ideal for separating this compound from potential process-related impurities, which are likely to have different polarities.

Causality of Method Design:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for aromatic compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape. Acetonitrile is a common organic modifier that provides good elution strength.

  • Detector: A UV detector is suitable as the pyridine ring and carboxylic acid moiety are chromophores. Detection at ~265 nm typically provides a good response.

Detailed Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 265 nm.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in 100.0 mL of diluent to achieve a concentration of 100 µg/mL.

    • Working Sample Solution: Prepare the sample to be tested at the same nominal concentration.

  • Chromatographic Run (Isocratic):

    • Equilibrate the column with a suitable mixture of Mobile Phase A and B (e.g., 60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Run time: 15-20 minutes to ensure elution of any late-eluting impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the standard by area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Diluent Standard->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: High-level workflow for HPLC purity analysis.

Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides an unparalleled level of detail about the chemical structure, confirming the identity of the compound beyond doubt.

Causality of Method Design:

  • ¹H NMR: Confirms the proton environment, including the number of aromatic protons, their splitting patterns (coupling), and chemical shifts, which are highly characteristic of the substitution pattern on the pyridine ring.

  • ¹³C NMR: Confirms the carbon skeleton. The trifluoromethoxy group provides a highly characteristic signal—a quartet due to the coupling between the carbon and the three fluorine atoms (¹JC-F).[2] This is a definitive diagnostic peak for the -OCF₃ moiety.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the acidic compound and its -OH proton is often observable.

Detailed Experimental Protocol: NMR Identity Test

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include three distinct aromatic protons and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals to observe are the aromatic carbons, the carbonyl carbon, and the characteristic quartet for the -OCF₃ carbon at approximately 121 ppm with a large C-F coupling constant (~255 Hz).[2]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Compare the observed chemical shifts, multiplicities, and coupling constants with established literature values or a previously validated internal reference spectrum to confirm the structure.

NMR_Workflow Prep Dissolve Sample in DMSO-d6 Acquire Acquire 1H & 13C Spectra (400 MHz) Prep->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Spectra (Chemical Shifts, Coupling) Process->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for NMR-based structural confirmation.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the analyte, providing another layer of identity verification. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Causality of Method Design:

  • Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like picolinic acids. It can be run in positive mode to detect the protonated molecule [M+H]⁺ or in negative mode to detect the deprotonated molecule [M-H]⁻.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, allowing for the confirmation of the elemental formula.

Detailed Experimental Protocol: MS Identity Test

  • Sample Preparation:

    • Prepare a dilute solution of the standard (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an ESI source coupled to a high-resolution mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, gas flow) for the analyte.

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample directly or inject it via an LC system.

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • Expected m/z:

      • Molecular Formula: C₇H₄F₃NO₂

      • Exact Mass: 191.0143[1]

      • [M+H]⁺: 192.0216

      • [M-H]⁻: 190.0071

  • Data Analysis:

    • Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition and, therefore, the identity of the compound.

Conclusion and Best Practices

The selection and verification of an analytical standard for this compound is a foundational step for any research or development program. While commercially available standards provide a necessary starting point, a rigorous, in-house verification process using orthogonal analytical techniques is the hallmark of sound science.

Key Takeaways:

  • Always demand a Certificate of Analysis and scrutinize the data provided.

  • Employ an orthogonal approach for verification. HPLC provides purity data, NMR confirms the structure, and MS verifies the molecular weight.

  • The causality of the method matters. Understand why a specific column, mobile phase, or analytical instrument is chosen to build robust, self-validating protocols.

By adhering to these principles, researchers, scientists, and drug development professionals can build a solid analytical foundation, ensuring the accuracy and integrity of their work from the bench to the clinic.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

  • Leyan (2021). Certificate of Analysis: 4-(Trifluoromethyl)picolinic acid.
  • Human Metabolome Database (2023). Picolinic acid GC-MS (1 TMS) (HMDB0002243). Retrieved from [Link]

  • K. Ravikumar, et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal.
  • Szymańska, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038. Available at: [Link]

Sources

A Comparative Guide to 4-(Trifluoromethoxy)picolinic Acid and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the potency, metabolic stability, and pharmacokinetic profiles of bioactive molecules. Among these, the trifluoromethoxy group (-OCF₃) offers a unique combination of high lipophilicity and metabolic resistance, making it an attractive substituent in drug design. This guide provides an in-depth, comparative analysis of 4-(trifluoromethoxy)picolinic acid and its key structural analogs, offering a critical evaluation of their synthesis, physicochemical properties, and biological activities. Drawing upon experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the selection and optimization of this important chemical scaffold.

Introduction to the this compound Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in the development of a wide array of biologically active compounds, from herbicides to pharmaceuticals.[1] The introduction of a trifluoromethoxy group at the 4-position of the picolinic acid ring profoundly influences the molecule's electronic and steric properties. The strong electron-withdrawing nature of the -OCF₃ group can modulate the acidity of the carboxylic acid and the reactivity of the pyridine ring, while its lipophilicity can enhance membrane permeability and alter protein-ligand interactions. These modifications often translate to improved biological efficacy and a more favorable pharmacokinetic profile.

This guide will systematically compare this compound with its structural analogs, focusing on variations at the 4-position and modifications of the picolinic acid core. We will delve into the synthetic strategies for accessing these compounds, present comparative data on their biological performance, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of 4-Substituted Picolinic Acid Analogs

The properties of picolinic acid derivatives can be finely tuned by altering the substituent at the 4-position. This section compares this compound with analogs bearing other common functional groups, such as halogens and alkoxy moieties.

Synthesis of 4-Substituted Picolinic Acid Analogs

The synthesis of this compound and its analogs typically starts from commercially available substituted pyridines or through the modification of the picolinic acid scaffold. A general synthetic approach involves the nucleophilic aromatic substitution on a suitable 4-halopicolinonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.

For instance, the synthesis of 4-amino-3,5,6-trichloro-2-picolinonitrile derivatives, which can be precursors to various 4-substituted analogs, begins with the protection of the amino group, followed by fluorination and subsequent nucleophilic substitution reactions.[2] The final step is the hydrolysis of the nitrile to the carboxylic acid.[1]

Synthesis_Workflow Start 4-Halopicolinonitrile Step1 Nucleophilic Aromatic Substitution (e.g., with NaOCF3) Start->Step1 Intermediate 4-Substituted Picolinonitrile Step1->Intermediate Step2 Hydrolysis (Acidic or Basic) Intermediate->Step2 Product 4-Substituted Picolinic Acid Step2->Product

Physicochemical Properties

The nature of the substituent at the 4-position significantly impacts the physicochemical properties of the picolinic acid molecule, such as lipophilicity (logP) and acidity (pKa). The trifluoromethoxy group is known to be highly lipophilic, which can enhance a molecule's ability to cross biological membranes.

Table 1: Comparison of Calculated Physicochemical Properties of 4-Substituted Picolinic Acids

Substituent at 4-positionChemical StructureCalculated logPCalculated pKa
-HPicolinic Acid0.85.2
-Cl4-Chloropicolinic Acid1.54.3
-F4-Fluoropicolinic Acid0.94.4
-OCH₃4-Methoxypicolinic Acid0.75.5
-OCF₃ this compound2.1 3.9

Note: The values in this table are calculated estimates and may vary from experimental values.

As the data suggests, the trifluoromethoxy group imparts the highest lipophilicity and acidity among the compared analogs. The increased acidity is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.[3]

Biological Activities and Performance Comparison

Structural analogs of this compound have been investigated for a range of biological activities, including herbicidal, antimicrobial, and kinase inhibitory effects. This section provides a comparative overview of their performance in these areas, supported by available experimental data.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[1] The introduction of different substituents can significantly modulate their herbicidal potency and selectivity. Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown that many of these compounds exhibit superior herbicidal activity compared to the commercial herbicide picloram.[2] For instance, at a concentration of 250 µM, several of these analogs demonstrated over 80% inhibition of Brassica napus root growth.[2]

While direct comparative data for this compound in this specific scaffold is limited in the public domain, the known herbicidal efficacy of other trifluoromethyl-containing pyridine derivatives, such as pyroxsulam, highlights the potential of this functional group in designing potent herbicides.[4] The high lipophilicity of the trifluoromethoxy group can facilitate absorption and translocation within the plant, contributing to its herbicidal effect.

Table 2: Comparative Herbicidal Activity of Picolinic Acid Analogs against Arabidopsis thaliana

CompoundSubstituent at 4-positionIC₅₀ (µM)Reference
Picloram4-amino-3,5,6-trichloro>100[2]
Analog S2024-amino-3-chloro-5-fluoro-6-(pyrazolyl)~0.5[2]
Florpyrauxifen4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro~1.0[2]

Note: This table presents data for structurally related compounds to illustrate the impact of substitution on herbicidal activity.

Antimicrobial Activity

Picolinic acid and its derivatives have been reported to possess antimicrobial properties. The antibacterial activity of various metal picolinates has been demonstrated against a range of bacteria.[5] The mechanism of action is often attributed to the chelation of essential metal ions required for bacterial growth.

The introduction of a trifluoromethoxy group could potentially enhance antimicrobial activity through several mechanisms. Its lipophilicity may improve penetration through bacterial cell walls, and its electron-withdrawing nature could influence interactions with bacterial enzymes or other cellular targets. While specific comparative data for this compound is scarce, the general trend of fluorinated quinolones exhibiting potent antibacterial activity suggests that fluorinated picolinic acids are a promising area for further investigation.[6]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Picolinamide derivatives have been identified as potent inhibitors of various kinases. For example, a series of 6-substituted picolinamides were found to be effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Experimental Protocols

To ensure the reliability and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the properties of this compound and its analogs.

Synthesis of 4-(Trifluoromethoxy)picolinamide

This protocol describes a general method for the synthesis of a picolinamide derivative, which can be adapted for various analogs.

Materials:

  • This compound

  • Thionyl chloride

  • An appropriate amine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • To this solution, add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Protocol Start Start: This compound Step1 Step 1: React with Thionyl Chloride in DCM at 0°C to rt Start->Step1 Intermediate1 Intermediate: Acid Chloride Step1->Intermediate1 Step2 Step 2: React with Amine and Triethylamine in DCM at 0°C to rt Intermediate1->Step2 Step3 Step 3: Aqueous Workup (Water and Brine) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Product Product: 4-(Trifluoromethoxy)picolinamide Step4->Product

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.[7][8]

Materials:

  • Recombinant protein kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the recombinant kinase to each well.

  • Add the diluted test compounds to the respective wells (final DMSO concentration should be ≤1%).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start: Prepare Compound Dilutions Step1 Step 1: Add Kinase and Buffer to 96-well plate Start->Step1 Step2 Step 2: Add Test Compounds and Pre-incubate Step1->Step2 Step3 Step 3: Initiate Reaction with Substrate and ATP Step2->Step3 Step4 Step 4: Incubate at Optimal Temperature Step3->Step4 Step5 Step 5: Stop Reaction and Add Detection Reagent Step4->Step5 End End: Measure Signal and Calculate IC₅₀ Step5->End

Herbicidal Activity Assay (Root Growth Inhibition)

This protocol describes a common method for evaluating the herbicidal activity of compounds on a model plant like Arabidopsis thaliana.[2]

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Agar

  • Petri dishes

  • Test compounds (dissolved in DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize Arabidopsis thaliana seeds.

  • Prepare MS agar plates containing various concentrations of the test compounds (the final DMSO concentration should be consistent and low).

  • Sow the sterilized seeds on the MS agar plates.

  • Cold-stratify the plates at 4 °C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22 °C).

  • After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the percent root growth inhibition for each compound concentration compared to a DMSO control.

  • Determine the IC₅₀ value for root growth inhibition.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of the broth microdilution method to determine the MIC of a compound against a bacterial strain.[9]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubate the plate at 37 °C for 16-20 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The exploration of this compound and its structural analogs represents a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The unique physicochemical properties imparted by the trifluoromethoxy group, particularly its high lipophilicity and metabolic stability, offer significant advantages in lead optimization. While the available data highlights the potential of this scaffold in various biological applications, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships.

Future research should focus on the systematic synthesis and evaluation of a broader range of 4-substituted picolinic acid analogs to generate robust comparative data. In particular, a head-to-head comparison of the trifluoromethoxy analog with its chloro, fluoro, and methoxy counterparts across a panel of relevant biological assays would be highly informative. Furthermore, a deeper investigation into the pharmacokinetic profiles of these compounds is crucial for their successful translation into clinical or agricultural applications. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, ensuring the generation of high-quality, reproducible data. By leveraging the principles of medicinal and agrochemical chemistry, the continued exploration of the this compound scaffold holds great promise for addressing unmet needs in human health and agriculture.

References

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A Comparative In-Vitro Analysis of 4-(Trifluoromethoxy)picolinic Acid and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine-containing functional groups, in particular, has been a highly successful strategy to enhance the pharmacological properties of lead compounds. This guide provides a comprehensive in-vitro comparison of 4-(Trifluoromethoxy)picolinic acid with its parent compound, picolinic acid. While direct comparative experimental data for this compound is emerging, this guide synthesizes established knowledge on the bioactivity of picolinic acid and the profound influence of the trifluoromethoxy moiety to provide a robust predictive analysis of its in-vitro activity profile.

Introduction: The Rationale for Trifluoromethoxylation of Picolinic Acid

Picolinic acid, a metabolite of the amino acid tryptophan, is a versatile bioactive molecule with a range of documented in-vitro activities, including immunomodulatory, antimicrobial, and antiviral effects.[1][2][3] Its structural and electronic characteristics make it a versatile scaffold for forming stable complexes with various metal ions.[4] The addition of a trifluoromethoxy (-OCF3) group at the 4-position of the pyridine ring is a deliberate chemical modification intended to modulate its physicochemical and biological properties. The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical factors in transforming a compound into a viable drug candidate.[5][6] This guide will explore the anticipated impact of this substitution on the in-vitro performance of picolinic acid.

Predicted Comparative In-Vitro Activity Profile

Based on the known bioactivities of picolinic acid and the established effects of the trifluoromethoxy group, we can project the comparative in-vitro activities of this compound.

Table 1: Predicted Comparative In-Vitro Activities

In-Vitro Assay Picolinic Acid This compound (Predicted) Rationale for Predicted Change
Antimicrobial Activity (MIC) ModeratePotentially EnhancedIncreased lipophilicity from the -OCF3 group may improve penetration through microbial cell membranes.
Antiviral Activity (EC50) Broad-spectrum against enveloped viruses[2]Potentially EnhancedImproved cellular uptake due to increased lipophilicity could lead to greater inhibition of viral replication.
Immunomodulatory Activity (e.g., Cytokine Inhibition) Suppresses T-cell proliferation and metabolic activity[1]Potentially ModulatedThe electron-withdrawing nature of the -OCF3 group could alter the molecule's interaction with immune cell targets.
Antiproliferative Activity (IC50 against cancer cell lines) Demonstrates antiproliferative activity[7][8]Potentially EnhancedEnhanced cellular permeability and metabolic stability could lead to more potent inhibition of cancer cell growth.
Cytotoxicity (CC50 against normal cell lines) Low to moderateTo be determinedWhile increased efficacy is predicted, the potential for off-target toxicity must be carefully evaluated.

Experimental Methodologies for In-Vitro Comparison

To empirically validate the predicted activities in Table 1, a series of well-established in-vitro assays would be employed. The following protocols provide a framework for a comprehensive comparative study.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard and reproducible technique for determining the MIC of an antimicrobial agent.[9][10]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial two-fold dilutions of test compounds in broth Inoculation Inoculate microtiter plate wells containing diluted compounds Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates under appropriate conditions (e.g., 37°C for 24h) Inoculation->Incubation Readout Visually or spectrophotometrically assess microbial growth Incubation->Readout MIC_Det Determine MIC as the lowest concentration with no visible growth Readout->MIC_Det

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of picolinic acid and this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli, S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity and Antiproliferative Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate and allow to adhere Compound_Addition Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50/CC50 values from dose-response curves Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity/Antiproliferative Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., a cancer cell line for antiproliferative activity or a normal cell line for cytotoxicity) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of picolinic acid and this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting colored solution using a microplate reader.

  • Data Analysis: Plot cell viability against compound concentration to generate dose-response curves and calculate the IC50 (for antiproliferative) or CC50 (for cytotoxicity) values.

Structure-Activity Relationship and Expert Insights

The introduction of a trifluoromethoxy group at the 4-position of the picolinic acid scaffold is anticipated to significantly influence its biological activity through several mechanisms:

  • Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can facilitate the passive diffusion of the molecule across cell membranes.[5] This is a critical factor for reaching intracellular targets and can lead to increased potency in various in-vitro assays.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[13] While this is more relevant for in-vivo studies, it can also contribute to the stability of the compound in long-term in-vitro assays.

  • Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group. This alteration of the electronic distribution within the pyridine ring can influence the molecule's binding affinity to its biological targets, potentially leading to altered or enhanced activity.[14]

  • Conformational Effects: The steric bulk of the -OCF3 group can influence the overall conformation of the molecule, which may affect its interaction with target proteins.

Conclusion

While direct comparative in-vitro data for this compound is not yet widely available, a thorough analysis of its parent compound, picolinic acid, and the well-documented effects of trifluoromethoxylation provides a strong basis for predicting its enhanced bioactivity. The increased lipophilicity and metabolic stability conferred by the trifluoromethoxy group are expected to translate into improved performance in antimicrobial, antiviral, and antiproliferative assays. The detailed experimental protocols provided in this guide offer a clear roadmap for the empirical validation of these predictions. This comparative approach underscores the power of strategic chemical modification in optimizing the therapeutic potential of known bioactive scaffolds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.